RO-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNPWUIBJMVRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of RO-3, a Selective P2X3 and P2X2/3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-3, chemically identified as 5-[[4,5-Dimethoxy-2-(methylethyl)phenyl]methyl]-2,4-pyrimidinediamine, is a potent and selective antagonist of the purinergic P2X3 and P2X2/3 receptors.[1] These ion channels are crucial mediators in nociceptive signaling, making this compound a significant compound for research in pain and other sensory-related disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological data, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Introduction to P2X3 and P2X2/3 Receptors
P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP).[2][3] The P2X3 subunit is predominantly expressed in the peripheral nervous system, specifically on nociceptive sensory neurons.[4][5] It can form homomeric P2X3 channels or heteromeric P2X2/3 channels.[1][6] The release of ATP from damaged or inflamed tissues activates these receptors, leading to cation influx, membrane depolarization, and the initiation of pain signals.[4][7] Consequently, antagonists of P2X3 and P2X2/3 receptors are promising therapeutic agents for the treatment of chronic pain, visceral pain, and conditions like chronic cough.[2][3][4][8]
Pharmacological Profile of this compound
This compound demonstrates high selectivity and potency for human P2X3 and P2X2/3 receptors. The available quantitative data for this compound's activity is summarized in the table below.
| Parameter | Receptor | Value | Reference |
| pIC50 | human P2X3 | 7.0 | [1] |
| pIC50 | human P2X2/3 | 5.9 | [1] |
| IC50 | P2X1, P2X2, P2X4, P2X5, P2X7 | > 10 µM | [1] |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
These values highlight this compound's significant selectivity for P2X3-containing receptors over other P2X receptor subtypes.
Mechanism of Action: Signaling Pathway
This compound acts as a direct antagonist at the P2X3 and P2X2/3 receptors, blocking the binding of ATP. This inhibition prevents the conformational change required for channel opening, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺). The downstream effect is the suppression of neuronal depolarization and the subsequent transmission of pain signals.
Experimental Protocols for Characterization
The following sections describe generalized experimental protocols that are standard for characterizing a P2X3 and P2X2/3 receptor antagonist like this compound.
In Vitro Assays
This assay measures the influx of calcium into cells upon receptor activation, which is a direct indicator of ion channel function.
Objective: To determine the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express human P2X3 or P2X2/3 receptors.
-
Dye Loading: Cells are plated in 96- or 384-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Application: The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), is added to stimulate the receptors.
-
Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence plate reader or a microscope.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the fluorescence signal in compound-treated wells to the control wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing across the cell membrane.
Objective: To characterize the antagonistic effect of this compound on P2X3 and P2X2/3 receptor-mediated currents.
Methodology:
-
Cell Preparation: Cells expressing the target receptors are prepared for whole-cell patch-clamp recording.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow for the measurement of whole-cell currents.
-
Compound Application: A baseline current is established, after which varying concentrations of this compound are applied to the cell.
-
Agonist Stimulation: In the continued presence of this compound, the agonist (α,β-meATP) is applied to elicit a current.
-
Data Analysis: The amplitude of the agonist-induced current in the presence of this compound is compared to the control response to determine the degree of inhibition.
In Vivo Models of Pain
Animal models are essential for evaluating the analgesic efficacy of compounds like this compound in a physiological context.
Objective: To assess the ability of this compound to reverse pain-like behaviors in animal models of inflammatory and neuropathic pain.
Methodology:
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Induction of Pain Model:
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Inflammatory Pain: Injection of Complete Freund's Adjuvant (CFA) or carrageenan into the paw of a rodent.
-
Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.
-
-
Compound Administration: this compound is administered orally or via another relevant route at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency to a noxious heat stimulus is measured using a radiant heat source.
-
-
Data Analysis: The effect of this compound on paw withdrawal thresholds or latencies is compared to vehicle-treated animals to determine its analgesic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digibug.ugr.es [digibug.ugr.es]
The Biological Target of RO-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-3 is a small molecule compound that has garnered interest within the scientific community for its specific biological activity. This document provides a detailed technical guide on the biological target of this compound, summarizing key quantitative data, outlining experimental methodologies for target identification, and visualizing the relevant signaling pathway.
Biological Target Identification
The primary biological target of this compound has been identified as the P2X3 purinergic receptor , and to a lesser extent, the heteromeric P2X2/3 receptor . This compound acts as a selective antagonist at these ion channels.[1]
Target Selectivity
This compound demonstrates notable selectivity for the P2X3 and P2X2/3 receptors. It exhibits no significant activity at other P2X receptor subtypes, including P2X1, P2X2, P2X4, P2X5, and P2X7, with IC50 values greater than 10 μM for these off-target receptors.[1]
Quantitative Data Summary
The antagonist activity of this compound at its target receptors has been quantified, and the data is summarized in the table below.
| Target Receptor | Parameter | Value |
| Homomeric P2X3 | pIC50 | 7.0 |
| Heteromeric P2X2/3 | pIC50 | 5.9 |
| P2X1, P2X2, P2X4, P2X5, P2X7 | IC50 | > 10 μM |
Experimental Protocols
The identification and characterization of this compound's biological target would typically involve a series of established experimental protocols. While the specific studies for this compound are not detailed in the provided search results, the following represents a standard workflow for such a determination.
Radioligand Binding Assay
A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for various P2X receptor subtypes.
-
Methodology:
-
Prepare cell membranes expressing the target P2X receptor (e.g., P2X3, P2X2/3).
-
Incubate the membranes with a known radiolabeled ligand for the P2X receptor (e.g., [³H]α,β-methylene ATP) and varying concentrations of the unlabeled test compound (this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Calcium Flux Assay)
Functional assays are used to measure the effect of the compound on the receptor's activity.
-
Objective: To determine the functional potency (IC50) of this compound as an antagonist of P2X3 and P2X2/3 receptors.
-
Methodology:
-
Culture cells expressing the target P2X receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known P2X receptor agonist (e.g., α,β-methylene ATP).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined.
-
Signaling Pathway and Mechanism of Action
P2X3 and P2X2/3 receptors are ATP-gated ion channels. When activated by their endogenous ligand, adenosine triphosphate (ATP), they open to allow the influx of cations (primarily Ca²⁺ and Na⁺), leading to membrane depolarization and initiation of intracellular signaling cascades. This compound, as an antagonist, blocks this process.
Caption: Antagonistic action of this compound on the P2X3 receptor signaling pathway.
Logical Relationship in Target Identification
The process of identifying the biological target of a compound like this compound follows a logical progression from initial screening to detailed characterization.
Caption: Logical workflow for the identification and validation of this compound's biological target.
References
Pharmacological Profile of RO-3 Antagonist: A Technical Overview
Initial Research Findings: A comprehensive search for the pharmacological profile of a compound specifically designated as "RO-3 antagonist" did not yield any publicly available data. This suggests that "this compound" may be a proprietary, preclinical, or hypothetical compound not yet described in scientific literature. The following guide is a template illustrating the expected content for a pharmacological profile, based on common practices in drug development. Should "this compound" be an internal or alternative designation for a known molecule, further details would be required to provide a specific profile.
Introduction
This document aims to provide a detailed technical guide on the pharmacological properties of the this compound antagonist. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate a comprehensive understanding of the antagonist's mechanism of action, binding characteristics, and functional effects, supported by experimental data and methodologies.
Binding Profile
The binding characteristics of a receptor antagonist are fundamental to understanding its interaction with its target. This is typically determined through radioligand binding assays.
Table 1: Binding Affinity of this compound Antagonist at Target Receptor
| Ligand | Receptor | Ki (nM) | Assay Type | Cell Line/Tissue |
| This compound | Target X | Data Not Available | Radioligand Displacement | e.g., HEK293 cells expressing Target X |
| Control Antagonist | Target X | Data Not Available | Radioligand Displacement | e.g., HEK293 cells expressing Target X |
Table 2: Selectivity Profile of this compound Antagonist
| Receptor Subtype | Ki (nM) or % Inhibition @ 1µM | Fold Selectivity vs. Target X |
| Target X | Data Not Available | - |
| Receptor Y | Data Not Available | Data Not Available |
| Receptor Z | Data Not Available | Data Not Available |
Experimental Protocol: Radioligand Binding Assay
A detailed protocol for a competitive radioligand binding assay is provided below.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Activity
Functional assays are crucial to determine the antagonist's ability to inhibit the biological response mediated by its target receptor.
Table 3: In Vitro Functional Antagonism of this compound
| Assay Type | Agonist | Cell Line | Endpoint Measured | IC50 (nM) |
| e.g., Calcium Mobilization | Agonist A | e.g., CHO-K1 | Intracellular Ca2+ | Data Not Available |
| e.g., cAMP Accumulation | Agonist B | e.g., HEK293 | cAMP levels | Data Not Available |
Experimental Protocol: Calcium Mobilization Assay
The following outlines a typical protocol for a fluorescence-based calcium mobilization assay.
Caption: Workflow for a calcium mobilization functional assay.
Signaling Pathway
Understanding the signaling pathway modulated by the this compound antagonist is key to elucidating its mechanism of action. Assuming the this compound antagonist targets a G-protein coupled receptor (GPCR), a generalized signaling cascade is depicted below.
Caption: Generalized GPCR signaling pathway inhibited by an antagonist.
In Vivo Efficacy
The in vivo effects of the this compound antagonist would be evaluated in relevant animal models of disease.
Table 4: In Vivo Efficacy of this compound Antagonist
| Animal Model | Dosing Regimen | Route of Administration | Efficacy Endpoint | Result |
| e.g., Disease Model X | Data Not Available | e.g., Oral | e.g., Biomarker Y Reduction | Data Not Available |
Experimental Protocol: In Vivo Animal Study
A generalized workflow for an in vivo efficacy study is presented.
Caption: General workflow for an in vivo efficacy study.
Conclusion
The pharmacological profile of the this compound antagonist will be fully characterized through a comprehensive suite of in vitro and in vivo studies. The data generated from the described experimental protocols will be essential for defining its therapeutic potential and advancing its development. As data becomes available, this technical guide will be updated accordingly.
An In-depth Technical Guide to the Binding Affinity and Kinetics of RO-3, a P2X3 and P2X2/3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of RO-3, a selective antagonist for the P2X3 and P2X2/3 purinergic receptors. Given that "this compound" is an antagonist and not a receptor, this document focuses on its interaction with its known targets: the homomeric P2X3 and heteromeric P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed in sensory neurons and are key targets in the development of therapeutics for chronic pain and other sensory disorders.[1][2][3]
This guide details the binding affinity of this compound and the binding kinetics of closely related compounds. It also provides in-depth experimental protocols for assessing ligand binding and function at these receptors and visualizes the core signaling pathways and experimental workflows.
Data Presentation: Binding Affinity and Kinetics
Table 1: Binding Affinity of this compound
| Compound | Receptor Target | Assay Type | Parameter | Value |
| This compound | Human P2X3 | Calcium Flux | pIC50 | 7.0 |
| This compound | Human P2X2/3 | Calcium Flux | pIC50 | 5.9 |
Table 2: Binding Kinetics of P2X3 and P2X2/3 Receptor Antagonists
| Compound | Receptor Target | k_on (Association Rate) | k_off (Dissociation Rate) | K_D (Dissociation Constant) |
| AF-353 (RO-4) | Human P2X2/3 | 7.49 x 10⁻⁵ ± 0.41 x 10⁻⁵ s⁻¹·nM⁻¹ | 3.5 x 10⁻³ ± 0.29 x 10⁻³ s⁻¹ | 47 nM (estimated from kinetics) |
| AF-353 (RO-4) | Human P2X3 | Not specified | Not specified | 15 nM (from radioligand binding) |
| AF-353 (RO-4) | Rat P2X3 | Not specified | Not specified | 14 nM (from radioligand binding) |
| A-317491 | Human P2X3 | Not specified | Not specified | 9 nM (from [³H]A-317491 binding) |
| A-317491 | Human P2X2/3 | Not specified | Not specified | 0.9 nM (from [³H]A-317491 binding) |
Experimental Protocols
Detailed methodologies for characterizing the binding and functional effects of antagonists like this compound at P2X3 and P2X2/3 receptors are crucial for drug development. Below are representative protocols for a radioligand binding assay and a whole-cell patch clamp electrophysiology study.
1. Radioligand Binding Assay for P2X3 Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound like this compound using a radiolabeled ligand.[7][8][9][10]
Objective: To determine the affinity of a test compound for P2X3 receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing human P2X3 receptors (e.g., HEK293 or 1321N1 cells).
-
Radioligand: [³H]A-317491 or [³H]α,β-methylene ATP.
-
Binding Buffer: e.g., Tris-HCl buffer with appropriate ions.
-
Wash Buffer: Cold binding buffer.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known P2X3 ligand (e.g., unlabeled A-317491 or α,β-meATP).
-
Equipment: 96-well filter plates, vacuum manifold, liquid scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing P2X3 receptors in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[7]
-
Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its K_D value).
-
Increasing concentrations of the test compound (this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled competitor.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: After drying the filter mats, add scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
2. Whole-Cell Patch Clamp Electrophysiology
This protocol is for assessing the functional antagonism of this compound on ATP-activated currents in cells expressing P2X3 or P2X2/3 receptors.
Objective: To characterize the inhibitory effect and mechanism of this compound on P2X3/P2X2/3 receptor ion channel function.
Materials:
-
Cells: HEK293 or other suitable cells expressing human P2X3 or P2X2/3 receptors, plated on coverslips.
-
Extracellular Solution (ECS): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular Solution (ICS): Pipette solution containing, for example, KCl, MgCl₂, HEPES, EGTA, and ATP/GTP.
-
Agonist: ATP or a stable analog like α,β-methylene ATP (α,β-meATP).
-
Test Compound: this compound.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope, and data acquisition software.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with ECS.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with ICS.
-
Giga-seal Formation: Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a brief pulse of the P2X3 agonist (e.g., α,β-meATP at its EC50 concentration) to elicit an inward current. Record the baseline agonist-evoked current several times to ensure a stable response.
-
Antagonist Application: Perfuse the test compound (this compound) for a set duration before co-application with the agonist. Record the inhibited current.
-
Data Analysis: Measure the peak amplitude of the inward currents before and after the application of this compound. To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the antagonist concentration.
Mandatory Visualizations
Signaling Pathway of P2X3/P2X2/3 Receptors in Nociception
P2X3 and P2X2/3 receptors are ligand-gated ion channels.[11] Upon binding of extracellular ATP, which is often released from cells during injury or inflammation, the channel opens.[1][12] This allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the sensory neuron membrane. This depolarization can trigger the generation of an action potential, which is then propagated along the neuron to the central nervous system, resulting in the sensation of pain. The influx of Ca²⁺ can also initiate various intracellular signaling cascades that may contribute to neuronal sensitization and chronic pain states.[13]
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing a P2X3/P2X2/3 receptor antagonist like this compound, combining both binding and functional assays.
References
- 1. P2X3 receptor involvement in pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. Distribution and characterisation of [3H]alpha,beta-methylene ATP binding sites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. P2X3 receptors and peripheral pain mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of RO-3: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of RO-3, a potent modulator of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). The data and methodologies presented herein are targeted towards researchers, scientists, and professionals in the field of drug development.
Data Summary
The following tables summarize the quantitative data obtained from a series of in vitro assays designed to characterize the biochemical and cellular activity of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/System | Parameter | Value |
| TR-FRET Binding Assay | RORγt | IC50 | 0.5–5 nM[1] |
| FP Competitive Assay | RORγt | IC50 | 0.5–5 nM[1] |
| Human GAL4-RORγ Reporter Assay | GAL4-RORγ | IC50 | ~9 nM[1] |
| Th17 Polarization Assay | Human PBMCs | % Reduction in IL-17A+ cells | 30%[1] |
Table 2: Cell Permeability of this compound
| Cell Line | Direction | Efflux Ratio | Substrate of |
| MDR1-MDCKII | A-B | Moderate Permeability | P-gp[1] |
| Caco-2 | B-A | Active Efflux | P-gp[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RORγt Inverse Agonist Activity Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) Competitive Binding Assays
-
Objective: To determine the in vitro potency of this compound as an inverse agonist of RORγt.
-
General Principle: These assays measure the ability of a test compound to compete with a known ligand for binding to the RORγt receptor.
-
Methodology:
2. Human GAL4-RORγ Reporter Assay
-
Objective: To confirm the in vitro cellular binding and functional activity of this compound.
-
General Principle: This assay utilizes human cells expressing a hybrid human RORγ receptor where the native DNA-binding domain (DBD) is replaced with the yeast GAL4-DBD. Inverse agonists binding to the RORγ ligand-binding domain (LBD) decrease the affinity of GAL4-RORγ to its DNA response element, leading to a measurable change in reporter gene expression.
-
Methodology:
-
Human cells engineered to express the GAL4-RORγ hybrid receptor were used.[1]
-
This compound was tested for its ability to inhibit the transcriptional activity of the GAL4-RORγ receptor.
-
The IC50 value for this compound in this reporter assay was measured to be approximately 10 times lower than that of ursolic acid (90 nM).[1]
-
Cellular Functional Assays
1. Th17 Polarization of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To assess the ability of this compound to inhibit the differentiation of Th17 cells.
-
General Principle: RORγt is a key transcription factor for the differentiation of Th17 cells, which are characterized by the production of IL-17A. Therefore, IL-17A expression can be used as a marker for RORγt activity.
-
Methodology:
2. Cell Permeability Assays (MDR1-MDCKII and Caco-2)
-
Objective: To evaluate the cell permeability and potential for active efflux of this compound.
-
General Principle: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCKII) and human colon adenocarcinoma cells (Caco-2) are used as in vitro models to assess drug permeability and P-glycoprotein (P-gp) substrate liability.
-
Methodology:
-
The permeability of this compound was assessed in both MDR1-MDCKII and Caco-2 cell monolayers.[1]
-
This compound demonstrated moderate permeability in the apical to basolateral (A-B) direction in MDR1-MDCKII cells.[1]
-
This compound was identified as a P-gp substrate, exhibiting active efflux.[1]
-
The efflux ratio of this compound was partially decreased by verapamil in Caco-2 cells and completely blocked by cyclosporine A in MDR1-MDCKII cells.[1]
-
Visualizations
Signaling Pathway
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of RO-3, a P2X3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of RO-3, a selective antagonist of the P2X3 and P2X2/3 purinergic receptors. This compound and its related compounds are of significant interest in the field of drug discovery, particularly for the development of novel analgesics and treatments for chronic cough and other sensory hyper-reactivity disorders. This document details their chemical synthesis, structure-activity relationships (SAR), and the underlying signaling pathways they modulate.
Core Compound: this compound
This compound, chemically known as 5-[[4,5-Dimethoxy-2-(methylethyl)phenyl]methyl]-2,4-pyrimidinediamine, is a potent and selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons. Their activation by extracellular ATP, released in response to tissue damage or inflammation, plays a crucial role in pain signaling.
Chemical Structure of this compound:
-
IUPAC Name: 5-[[4,5-Dimethoxy-2-(methylethyl)phenyl]methyl]-2,4-pyrimidinediamine
-
Molecular Formula: C₁₆H₂₂N₄O₂
-
Molecular Weight: 302.37 g/mol
Structure-Activity Relationship (SAR) and Quantitative Data
The 2,4-diaminopyrimidine scaffold is a key pharmacophore for P2X3 receptor antagonism. Structure-activity relationship studies have explored modifications at various positions of the 5-benzyl-2,4-diaminopyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes quantitative data for this compound and several of its key structural analogs.
| Compound ID | Structure / Key Modifications | P2X3 (pIC₅₀) | P2X2/3 (pIC₅₀) | Other P2X Receptors (IC₅₀) |
| This compound | 5-[[4,5-Dimethoxy-2-(methylethyl)phenyl]methyl]-2,4-pyrimidinediamine | 7.0 | 5.9 | > 10 µM (P2X1, P2X2, P2X4, P2X5, P2X7)[1] |
| AF-353 (RO-4) | 5-((2-isopropyl-4-methoxy-5-(methylsulfonyl)phenyl)methoxy)pyrimidine-2,4-diamine | 8.0 (human) | 7.3 (human) | Selective vs. other P2X subtypes |
| RO-51 | Optimization of the 2-amino group of the diaminopyrimidine ring | Potent and selective dual P2X3/P2X2/3 antagonist | Potent and selective dual P2X3/P2X2/3 antagonist | Not specified |
Experimental Protocols
General Synthesis of 5-(Substituted benzyl)-2,4-diaminopyrimidines
The synthesis of this compound and its analogs generally follows a convergent strategy, culminating in the construction of the substituted pyrimidine ring. A representative procedure based on patented methods is outlined below.
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for 5-(substituted benzyl)-2,4-diaminopyrimidines.
Step 1: Synthesis of α-Alkoxymethylcinnamonitrile
-
A substituted benzaldehyde is reacted with an appropriate cyanoacetate derivative in the presence of a base (e.g., piperidine) via a Knoevenagel condensation to yield the corresponding cinnamonitrile.
-
The resulting cinnamonitrile is then treated with an alkoxide to introduce the α-alkoxymethyl group.
Step 2: Cyclization with Guanidine
-
The α-alkoxymethylcinnamonitrile intermediate is treated with an alkali metal alkoxide (e.g., sodium methoxide) in a suitable solvent such as 2-methoxyethanol.
-
The reaction mixture is then treated with guanidine (often as a hydrochloride salt) at an elevated temperature (typically 100-140 °C).
-
The resulting 2,4-diamino-5-(substituted benzyl)-pyrimidine is then isolated and purified, often by recrystallization.
In Vitro Evaluation of P2X3 Antagonism: Calcium Flux Assay
A common method to determine the potency of P2X3 antagonists is to measure their ability to inhibit ATP-induced intracellular calcium influx in cells expressing the receptor.
Workflow for a Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay:
Caption: Workflow for a typical calcium flux assay to evaluate P2X3 antagonists.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 receptor are seeded into 96-well or 384-well plates and cultured to confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., an this compound analog) or vehicle control for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR instrument. The P2X3 receptor is activated by the addition of an agonist, such as ATP or the more stable analog α,β-methylene ATP (α,β-meATP). The resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which is measured in real-time.
-
Data Analysis: The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal. The concentration-response data are then fitted to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Signaling Pathways
This compound and its derivatives exert their pharmacological effects by blocking the signaling cascade initiated by the activation of P2X3 and P2X2/3 receptors.
P2X3 Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the P2X3 receptor and its inhibition by this compound analogs.
Upon binding of extracellular ATP, the P2X3 receptor, which is a non-selective cation channel, undergoes a conformational change, leading to the opening of its ion pore. This allows the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the neuron. The influx of positive ions causes depolarization of the cell membrane. If this depolarization reaches the threshold, it triggers the generation of an action potential, which is then propagated along the sensory nerve fiber to the central nervous system, resulting in the perception of pain. The increase in intracellular calcium can also activate various downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, which can lead to changes in gene expression and contribute to the long-term sensitization of neurons, a hallmark of chronic pain. This compound and its analogs act as non-competitive allosteric modulators or competitive antagonists, binding to the P2X3 receptor and preventing the ATP-induced channel opening, thereby blocking the initiation of this pain signaling cascade.
Conclusion
This compound and its structural analogs represent a promising class of compounds for the development of novel therapeutics targeting P2X3-mediated sensory signaling. The 5-benzyl-2,4-diaminopyrimidine scaffold has proven to be a versatile template for optimization, leading to the discovery of potent and selective antagonists with drug-like properties. Further research into the synthesis of novel derivatives and a deeper understanding of their interaction with the P2X3 receptor will be crucial for the successful clinical translation of this important class of molecules.
References
Early-Stage Research on RO-3 in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core early-stage research on RO-3, a diaminopyrimidine derivative investigated for its potential in treating neuropathic pain. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. Early research has identified the P2X3 and P2X2/3 receptors, ligand-gated ion channels activated by extracellular ATP, as key players in nociceptive signaling. This compound emerged as a promising early-stage compound, acting as a selective antagonist for these receptors.[1] This guide delves into the preclinical data and methodologies that have characterized the initial profile of this compound and similar diaminopyrimidine analogs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies on this compound and related diaminopyrimidine compounds. These compounds were evaluated for their potency and selectivity as P2X3 and P2X2/3 receptor antagonists.
Table 1: In Vitro Potency of Diaminopyrimidine Antagonists at P2X Receptors
| Compound | P2X3 (pIC50) | P2X2/3 (pIC50) | P2X1, P2X2, P2X4, P2X7 (pIC50) |
| Compound A | 7.39 | 6.68 | < 4.7 |
| This compound | 7.0 (P2X2) | 5.9 (P2X2/3) | Not specified |
Data for "Compound A" is representative of the diaminopyrimidine class to which this compound belongs. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: In Vivo Efficacy of a Representative Diaminopyrimidine Antagonist in an Inflammatory Pain Model
| Compound | Dose (mg/kg) | % Reversal of Hyperalgesia |
| Compound B | 3 | 57% |
This data is from a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats, which is a common model to assess analgesic efficacy. "Compound B" is a representative diaminopyrimidine.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the early-stage evaluation of this compound and its analogs.
Intracellular Calcium Flux Assay
This assay is used to determine the antagonist activity of compounds on P2X receptors by measuring changes in intracellular calcium concentration upon receptor activation.
Cell Culture and Loading:
-
Human embryonic kidney (HEK293) cells stably expressing human P2X3 or P2X2/3 receptors are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into black-walled, clear-bottom 96-well plates.
-
On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
Compound Application and Data Acquisition:
-
After incubation, the dye solution is removed, and the cells are washed with a physiological salt solution.
-
Test compounds (like this compound) at various concentrations are added to the wells and incubated for a specified period.
-
A fluorescent imaging plate reader (FLIPR) is used to measure the baseline fluorescence.
-
The P2X receptor agonist, α,β-methylene ATP (α,β-meATP), is added to stimulate the receptors.
-
Fluorescence changes are monitored in real-time. The antagonist effect is quantified by the reduction in the fluorescence signal in the presence of the compound compared to the control (agonist alone).
Whole-Cell Voltage Clamp Electrophysiology
This technique provides a more direct measure of ion channel function by controlling the membrane potential of a cell and measuring the resulting current flow.
Cell Preparation:
-
HEK293 cells expressing the target P2X receptors are used.
-
On the day of recording, cells are detached and plated at a low density on glass coverslips.
Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The membrane potential is held at a specific voltage (e.g., -60 mV).
-
The agonist (α,β-meATP) is applied to the cell to evoke an inward current through the P2X channels.
-
The antagonist compound is co-applied with the agonist to determine its inhibitory effect on the current. The percentage of current inhibition is calculated.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This in vivo model is used to assess the analgesic efficacy of compounds in a state of persistent inflammatory pain.
Induction of Inflammation:
-
Male Sprague-Dawley rats are used for the study.
-
A baseline measurement of paw withdrawal threshold to a mechanical or thermal stimulus is taken.
-
Complete Freund's Adjuvant (CFA), an emulsion of heat-killed mycobacteria in mineral oil, is injected into the plantar surface of one hind paw of the rat. This induces a localized and persistent inflammation and hyperalgesia (increased sensitivity to pain).
Drug Administration and Behavioral Testing:
-
At a set time point after CFA injection (e.g., 24 hours), the test compound (e.g., a diaminopyrimidine) is administered, typically orally or via intraperitoneal injection.
-
At various times after drug administration, the paw withdrawal threshold to a mechanical stimulus (using von Frey filaments) or a thermal stimulus (using a plantar test apparatus) is measured.
-
The degree of reversal of hyperalgesia is calculated by comparing the post-drug withdrawal threshold to the baseline and post-CFA thresholds.
Visualizations
The following diagrams illustrate the signaling pathway of P2X3/P2X2/3 receptors in nociception and a typical experimental workflow for evaluating an antagonist.
Caption: P2X2/3 receptor signaling pathway in a primary sensory neuron.
Caption: Preclinical evaluation workflow for a P2X receptor antagonist.
References
An In-depth Technical Guide to Cellular Pathways Modulated by RO-3
Notice: Initial searches for a specific molecule designated "RO-3" did not yield a singular, identifiable compound for which a comprehensive technical guide could be developed. The term "Ro" is associated with "Anti-Ro (SSA) antibodies" in the context of autoimmune diseases like Systemic Lupus Erythematosus (SLE)[1]. However, "this compound" as a distinct modulator of cellular pathways could not be pinpointed from the initial search.
This guide will proceed by outlining a hypothetical framework for a compound, herein referred to as this compound, and detail the cellular pathways it could modulate, in line with the user's request for an in-depth technical guide for a research audience. The subsequent sections will provide the kind of detailed information, data presentation, experimental protocols, and visualizations that would be included if this compound were a well-characterized molecule.
Hypothetical Target and Mechanism of Action of this compound
For the purpose of this guide, let us hypothesize that This compound is a potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is a key downstream effector of the small GTPase RhoA and plays a crucial role in regulating cell shape, motility, and contraction by phosphorylating various substrates.
The Rho-GTPase signaling pathway is fundamental to cellular locomotion. Extracellular factors can trigger the activation of monomeric G-proteins such as Rho, Rac, and Cdc42.[2] These, in turn, regulate the actin cytoskeleton to control cell migration.[2] Specifically, Rho is involved in the formation of stress fibers and focal adhesions.[2]
Quantitative Data on this compound Activity
Should this compound be a ROCK inhibitor, its activity would be characterized by various quantitative metrics. The following table summarizes hypothetical data for this compound.
| Parameter | Value | Description |
| IC₅₀ (ROCK1) | 15 nM | The half maximal inhibitory concentration against the ROCK1 isoform. |
| IC₅₀ (ROCK2) | 25 nM | The half maximal inhibitory concentration against the ROCK2 isoform. |
| Ki (ROCK1) | 5 nM | The inhibition constant, indicating the binding affinity to ROCK1. |
| Cellular EC₅₀ | 100 nM | The half maximal effective concentration in a cell-based assay measuring inhibition of stress fiber formation. |
| Selectivity | >100-fold vs. PKA, PKC, MRCK | The selectivity of this compound for ROCK over other related kinases. |
Signaling Pathways Modulated by this compound
As a ROCK inhibitor, this compound would primarily modulate the RhoA-ROCK signaling pathway. This pathway is integral to various cellular processes.
The diagram below illustrates the canonical RhoA-ROCK signaling cascade and the point of intervention for our hypothetical this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are example protocols for key experiments that would be used to characterize this compound.
Objective: To determine the IC₅₀ of this compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes.
-
Myelin Basic Protein (MBP) as a substrate.
-
[γ-³²P]ATP.
-
This compound at various concentrations.
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add kinase buffer, recombinant ROCK enzyme, and MBP.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ using non-linear regression analysis.
Objective: To determine the EC₅₀ of this compound for the inhibition of serum-induced stress fiber formation.
Materials:
-
Human umbilical vein endothelial cells (HUVECs).
-
Fetal bovine serum (FBS).
-
This compound at various concentrations.
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Seed HUVECs on glass coverslips and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with 10% FBS for 30 minutes to induce stress fiber formation.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the presence of stress fibers in a blinded manner.
-
Determine the EC₅₀ by plotting the percentage of cells without stress fibers against the concentration of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with RO-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-3 is a potent, orally active, and CNS-penetrant antagonist of the P2X3 and P2X2/3 receptors[1][2]. These receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons and are implicated in various pain states[2][3]. Antagonism of these receptors by this compound presents a promising therapeutic strategy for the management of chronic pain, visceral pain, and other sensory-related disorders[3][4]. These application notes provide detailed protocols for the dissolution and preparation of this compound for in vivo studies, along with relevant technical data and pathway information to guide experimental design.
Physicochemical and Pharmacological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Species | Reference |
| Molecular Weight | 302.37 g/mol | N/A | N/A |
| pIC50 (P2X3) | 7.0 | Human | [1] |
| pIC50 (P2X2/3) | 5.9 | Human | [1] |
| Selectivity | >10 µM at P2X1, P2X2, P2X4, P2X5, P2X7 | Human | [1] |
| Oral Bioavailability (%F) | 14% | Rat | [1] |
| Plasma Half-life (t½) | 0.41 hours | Rat | [1] |
| In Vivo Efficacy | Demonstrated inhibitory effect in a formalin-induced pain model. | Rat | [5] |
P2X3 and P2X2/3 Signaling Pathway
The diagram below illustrates the signaling pathway modulated by this compound. Extracellular ATP, released in response to tissue damage or inflammation, binds to and activates P2X3 and P2X2/3 receptors on nociceptive neurons. This activation leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of an action potential. The pain signal is then transmitted to the central nervous system. This compound, as a selective antagonist, blocks the binding of ATP to these receptors, thereby inhibiting downstream signaling and reducing the perception of pain.
Figure 1. P2X3/P2X2/3 receptor signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols are recommended for the dissolution and preparation of this compound for in vivo administration. These are based on established methods for formulating poorly soluble diaminopyrimidine compounds for preclinical studies.
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Carboxymethylcellulose sodium (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water or sterile phosphate-buffered saline (PBS)
-
Glass homogenizer or magnetic stirrer
-
Sterile vials
-
Calibrated pipettes and balances
Preparation of Vehicle
A commonly used and effective vehicle for the oral administration of poorly soluble compounds like this compound is a suspension in an aqueous solution containing a suspending agent and a surfactant.
-
Prepare a 0.5% (w/v) Carboxymethylcellulose (CMC) solution:
-
Weigh the required amount of CMC.
-
In a sterile beaker, slowly add the CMC to the desired volume of sterile distilled water or PBS while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Add 0.1% (v/v) Tween 80:
-
To the 0.5% CMC solution, add Tween 80 to a final concentration of 0.1%.
-
Continue to stir the solution until the Tween 80 is completely dispersed.
-
-
Sterilization (Optional but Recommended):
-
The final vehicle can be sterilized by autoclaving or by filtration through a 0.22 µm filter if the viscosity allows.
-
Preparation of this compound Suspension for Oral Gavage
This protocol is designed to prepare a homogenous suspension of this compound suitable for oral administration in rodents.
-
Determine the required concentration and volume:
-
Based on the desired dose (e.g., mg/kg) and the average weight of the animals, calculate the required concentration of the this compound suspension. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
-
Weigh this compound:
-
Accurately weigh the required amount of this compound powder.
-
-
Prepare the suspension:
-
Triturate the weighed this compound powder with a small volume of the prepared vehicle (0.5% CMC, 0.1% Tween 80 in sterile water) to form a smooth paste. This helps to wet the powder and prevent aggregation.
-
Gradually add the remaining vehicle to the paste while continuously mixing with a glass homogenizer or a magnetic stirrer.
-
Continue mixing until a uniform and stable suspension is achieved. Visually inspect for any large particles.
-
-
Storage:
-
Store the prepared suspension in a sterile, sealed vial at 2-8°C and protected from light.
-
It is recommended to prepare the suspension fresh on the day of the experiment. If stored, the suspension should be thoroughly vortexed before each administration to ensure homogeneity.
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a rodent model of inflammatory pain.
Figure 2. General experimental workflow for an in vivo efficacy study of this compound.
Conclusion
This compound is a valuable tool for investigating the role of P2X3 and P2X2/3 receptors in various physiological and pathological processes. The provided protocols and information are intended to facilitate the design and execution of in vivo studies with this compound. Adherence to proper formulation and administration techniques is critical for obtaining reliable and reproducible data. Researchers should always consult relevant institutional and national guidelines for animal experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2013002584A2 - Combination of effective substances causing synergistic effects of multiple targeting and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for RO-3 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of RO-3, a selective antagonist of P2X3 and P2X2/3 receptors, and its application in electrophysiological studies. The information is intended to guide researchers in designing and executing experiments to investigate the role of these receptors in neuronal signaling and to screen for novel modulators.
Introduction to this compound
This compound is a potent and selective antagonist of the P2X3 and P2X2/3 receptor subtypes. These receptors are ATP-gated ion channels predominantly expressed in sensory neurons, such as dorsal root ganglion (DRG) neurons, where they play a crucial role in nociception and sensory hypersensitization.[1] The activation of P2X3-containing receptors by extracellular ATP leads to the influx of cations, depolarization of the neuronal membrane, and the initiation of action potentials, which transmit pain signals to the central nervous system.[2] this compound, being an orally active and brain-penetrant compound, serves as a valuable tool for studying the physiological and pathological roles of P2X3 and P2X2/3 receptors.
Mechanism of Action
This compound acts as a non-competitive antagonist at P2X3 and P2X2/3 receptors. It binds to an allosteric site on the receptor, distinct from the ATP binding site, and in doing so, it inhibits the channel's opening in response to agonist binding. This mechanism of action makes its inhibitory effect less dependent on the concentration of the endogenous agonist, ATP.
Quantitative Data
The inhibitory potency of this compound and its related analogue AF-353 (formerly RO-4) has been quantified using various electrophysiological and cell-based assays. The following tables summarize the available data.
| Compound | Receptor Subtype | Assay Type | pIC50 | IC50 (nM) | Reference |
| This compound | P2X3 | Calcium Flux | 7.0 | 100 | Tocris Bioscience |
| P2X2/3 | Calcium Flux | 5.9 | 1260 | Tocris Bioscience | |
| AF-353 (RO-4) | rat P2X3 | Voltage Clamp | 8.0 | 10 | [3] |
| human P2X3 | Voltage Clamp | 8.0 | 10 | [3] | |
| human P2X2/3 | Voltage Clamp | 7.3 | 50 | [3] | |
| rat Dorsal Root Ganglion (native P2X3) | Voltage Clamp | - | - | [3] | |
| rat Nodose Ganglion (native P2X2/3) | Voltage Clamp | - | - | [3] |
Table 1: Inhibitory Potency of this compound and Related Compounds. This table provides the pIC50 and IC50 values for this compound and AF-353 against different P2X receptor subtypes as determined by calcium flux and whole-cell voltage-clamp electrophysiology assays.
| Parameter | Agonist | Effect of this compound (10 mg/kg, in vivo) | Reference |
| Pressor Response | α,β-methylene ATP | Reduced | [4] |
| Freely Perfused Contraction | Endogenous ATP | Reduced | [4] |
| Contraction with Circulation Occluded | Endogenous ATP | Reduced | [4] |
| Postcontraction Circulatory Occlusion | Endogenous ATP | Reduced | [4] |
Table 2: In Vivo Effects of this compound on the Exercise Pressor Reflex. This table summarizes the qualitative effects of a 10 mg/kg dose of this compound on the pressor response to a P2X3 agonist and muscle contraction in an in vivo animal model.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of P2X3 Receptor Currents in Dorsal Root Ganglion (DRG) Neurons
This protocol describes the methodology for recording P2X3 receptor-mediated currents from acutely dissociated DRG neurons and for evaluating the inhibitory effect of this compound.
1. Preparation of Acutely Dissociated DRG Neurons:
-
Isolate lumbar DRG from adult rats.
-
Treat the ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the dissociated neurons on coated coverslips and incubate for a few hours to allow them to adhere.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Transfer a coverslip with adherent DRG neurons to a recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm), which are more likely to express P2X3 receptors.
-
Clamp the membrane potential at -60 mV.
3. Application of Agonist and this compound:
-
Apply the selective P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), at a concentration of 10 µM for 2 seconds to evoke an inward current. P2X3 receptors exhibit rapid desensitization, so brief applications are crucial.
-
To determine the inhibitory effect of this compound, pre-apply this compound at various concentrations (e.g., 1 nM to 10 µM) for at least 2 minutes before co-applying it with the agonist.
-
Wash out the antagonist and agonist between applications to allow for receptor recovery.
4. Data Analysis:
-
Measure the peak amplitude of the α,β-meATP-evoked current in the absence and presence of different concentrations of this compound.
-
Construct a dose-response curve by plotting the percentage of inhibition against the concentration of this compound.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value of this compound.
Protocol 2: Current-Clamp Recording of Action Potential Firing in DRG Neurons
This protocol is designed to assess the effect of this compound on the excitability of DRG neurons by measuring changes in action potential firing.
1. Preparation and Recording Setup:
-
Follow the same procedure for preparing and recording from DRG neurons as described in Protocol 1.
-
Use the current-clamp mode of the amplifier to record the membrane potential.
2. Eliciting Action Potentials:
-
Inject depolarizing current steps of increasing amplitude to determine the threshold for action potential firing.
-
Alternatively, apply a suprathreshold depolarizing current pulse to evoke a train of action potentials.
-
To specifically investigate the role of P2X3 receptors, apply the agonist α,β-meATP (10 µM) to induce depolarization and action potential firing.
3. Application of this compound:
-
Bath-apply this compound at a concentration known to be effective (e.g., 100 nM) and observe the effect on the resting membrane potential and on evoked or agonist-induced action potential firing.
4. Data Analysis:
-
Measure and compare the following parameters before and after the application of this compound:
-
Resting membrane potential.
-
Action potential threshold.
-
Action potential firing frequency in response to a depolarizing stimulus or agonist application.
-
Action potential amplitude and duration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the P2X3 receptor signaling pathway and a typical experimental workflow for screening P2X3 antagonists.
Caption: P2X3 Receptor Signaling Pathway.
References
- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP | eLife [elifesciences.org]
- 2. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Stability of RO-3 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of a drug substance in solution is a critical quality attribute that influences its safety, efficacy, and shelf-life. Understanding the degradation pathways and kinetics under various environmental conditions is a regulatory requirement and a fundamental aspect of formulation development.[1][2][3] This application note provides a detailed protocol for assessing the stability of RO-3, a hypothetical small molecule drug substance, in solution. The protocol outlines procedures for long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][4]
The methodologies described herein are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which provides a framework for stability testing of new drug substances and products.[1][5]
Experimental Protocols
Materials and Reagents
-
This compound Drug Substance
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Purified)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Phosphate Buffer (pH 7.4)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with caps
-
pH meter
-
Analytical balance
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
Analytical Methodology: Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[6][7]
-
Instrumentation : HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) may be used to achieve optimal separation.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : The wavelength of maximum absorbance for this compound.
-
Injection Volume : 10 µL.
-
Method Validation : The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions and to observe the effects of short-term excursions outside of these conditions.[5][8]
Protocol:
-
Prepare a stock solution of this compound in a relevant solvent (e.g., the vehicle intended for the final formulation or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into HPLC vials.
-
Place the vials in stability chambers under the conditions specified in Table 1.
-
At each designated time point, withdraw a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample in triplicate by the validated stability-indicating HPLC-UV method.
-
Quantify the amount of this compound remaining and identify and quantify any degradation products.
Table 1: Storage Conditions and Testing Frequency for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Testing Frequency (Months) |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 |
RH = Relative Humidity
Forced Degradation (Stress Testing) Studies
Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which helps in understanding the degradation pathways and validating the stability-indicating analytical method.[2][4][9] The goal is to achieve 5-20% degradation of the active ingredient.[4][9]
2.4.1 Hydrolytic Degradation
-
Acid Hydrolysis :
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis :
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis :
-
Prepare a solution of this compound in purified water.
-
Incubate at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points for HPLC analysis.
-
2.4.2 Oxidative Degradation
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) for HPLC analysis.
2.4.3 Photolytic Degradation
-
Expose a solution of this compound in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
2.4.4 Thermal Degradation
-
Prepare a solution of this compound.
-
Incubate at an elevated temperature (e.g., 70 °C) for 48 hours.
-
Withdraw samples at appropriate time points for HPLC analysis.
Data Presentation
Summarize the quantitative data from the stability and forced degradation studies in clearly structured tables.
Table 2: Example of Long-Term Stability Data for this compound at 25 °C / 60% RH
| Time Point (Months) | Assay of this compound (% of Initial) | Total Degradation Products (%) | Appearance |
| 0 | 100.0 | 0.0 | Clear, colorless solution |
| 3 | 99.8 | 0.2 | Clear, colorless solution |
| 6 | 99.5 | 0.5 | Clear, colorless solution |
| 12 | 99.1 | 0.9 | Clear, colorless solution |
| 24 | 98.2 | 1.8 | Clear, colorless solution |
Table 3: Example of Forced Degradation Data for this compound
| Stress Condition | Duration (hours) | Assay of this compound (% Remaining) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| 0.1 M HCl, 60 °C | 24 | 85.2 | 10.5 (at RRT 0.8) | 3.1 (at RRT 1.2) |
| 0.1 M NaOH, 60 °C | 24 | 90.5 | 5.2 (at RRT 0.9) | Not Detected |
| 3% H₂O₂, RT | 24 | 88.9 | 8.8 (at RRT 1.1) | 1.5 (at RRT 1.4) |
| Photolytic | - | 95.3 | 2.1 (at RRT 0.85) | Not Detected |
| Thermal, 70 °C | 48 | 92.1 | 4.5 (at RRT 0.95) | 2.0 (at RRT 1.3) |
RRT = Relative Retention Time
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability.
Example Signaling Pathway: MAPK/ERK Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
This application note provides a comprehensive protocol for evaluating the stability of the hypothetical small molecule this compound in solution. By following the outlined procedures for long-term, accelerated, and forced degradation studies, researchers can gain a thorough understanding of the molecule's stability profile. The data generated from these studies are essential for formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions. The use of a validated stability-indicating analytical method is paramount to ensure accurate and reliable results.
References
- 1. youtube.com [youtube.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH Official web site : ICH [ich.org]
- 6. youtube.com [youtube.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. google.com [google.com]
- 9. sgs.com [sgs.com]
Application Notes and Protocols: RO-3 as a Tool Compound for P2X3 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-3 is a potent and selective antagonist of the P2X3 and P2X2/3 receptors, making it a valuable tool compound for investigating the physiological and pathological roles of these ATP-gated ion channels. P2X3-containing receptors are predominantly expressed on sensory neurons and are implicated in various sensory modalities, including nociception, mechanosensation, and visceral pain.[1][2] These application notes provide detailed protocols and data for utilizing this compound in in vitro and in vivo studies to explore the function of P2X3 and P2X2/3 receptors.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Species | Assay Type | Agonist | This compound Potency (pIC50) | This compound Potency (IC50) | Selectivity vs. P2X3 | Reference |
| P2X3 | Human | Calcium Flux | α,β-meATP | 7.0 | ~100 nM | - | [1] |
| P2X2/3 | Human | Calcium Flux | α,β-meATP | 5.9 | ~1.26 µM | ~12.6-fold | [1] |
| P2X1 | Human | Not Specified | Not Specified | < 5.0 | > 10 µM | > 100-fold | [1] |
| P2X2 | Human | Not Specified | Not Specified | < 5.0 | > 10 µM | > 100-fold | [1] |
| P2X4 | Human | Not Specified | Not Specified | < 5.0 | > 10 µM | > 100-fold | [1] |
| P2X5 | Human | Not Specified | Not Specified | < 5.0 | > 10 µM | > 100-fold | [1] |
| P2X7 | Human | Not Specified | Not Specified | < 5.0 | > 10 µM | > 100-fold | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route of Administration | Value | Unit | Reference |
| Oral Bioavailability | Oral | 14 | % | [1] |
| Plasma Half-life (t1/2) | Not Specified | 0.41 | hours | [1] |
| CNS Penetrant | Not Specified | Yes | - | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro: Intracellular Calcium Flux Assay
This protocol is designed to measure the inhibitory effect of this compound on P2X3 and P2X2/3 receptor activation by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing human P2X3 or P2X2/3 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
P2X3 receptor agonist stock solution (e.g., α,β-methylene ATP (α,β-meATP), 10 mM in water).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the P2X3 or P2X2/3 expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to test a concentration range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions or vehicle to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare the agonist solution (α,β-meATP) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). The final concentration will depend on the cell line and receptor expression level.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Automatically inject the agonist solution into the wells while continuously recording the fluorescence signal for at least 60-90 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition corresponds to the influx of calcium.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the effect of this compound on the ion channel function of P2X3 and P2X2/3 receptors.
Materials:
-
Cells expressing P2X3 or P2X2/3 receptors (as above).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with KOH.
-
This compound and α,β-meATP stock solutions.
-
Rapid solution exchange system.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Using a rapid solution exchange system, apply the external solution containing a concentration of α,β-meATP that elicits a consistent inward current (e.g., EC50).
-
After establishing a stable baseline response to the agonist, co-apply this compound at various concentrations with the agonist.
-
Record the peak amplitude of the agonist-evoked inward current in the absence and presence of different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current for each condition.
-
Calculate the percentage of inhibition of the agonist-evoked current by this compound at each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
In Vivo: CFA-Induced Inflammatory Pain Model in Rats
This model is used to assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Complete Freund's Adjuvant (CFA).
-
This compound for oral administration (e.g., formulated in 0.5% methylcellulose).
-
Oral gavage needles.
-
Von Frey filaments for assessing mechanical allodynia.
-
Plantar test apparatus (Hargreaves test) for assessing thermal hyperalgesia.
Procedure:
-
Induction of Inflammation:
-
Lightly anesthetize the rats (e.g., with isoflurane).
-
Inject 100 µL of CFA into the plantar surface of one hind paw.
-
Allow the animals to recover. Inflammation and pain hypersensitivity will develop over the next 24 hours.
-
-
Drug Administration:
-
At 24 hours post-CFA injection, administer this compound by oral gavage. A dose range of 3-30 mg/kg can be explored. A vehicle control group should be included.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments to the plantar surface of the inflamed paw with increasing force.
-
The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.
-
Test the animals at baseline (before CFA), before drug administration, and at various time points after this compound administration (e.g., 1, 2, and 4 hours).
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rats in individual Plexiglas chambers on a glass floor.
-
Apply a radiant heat source to the plantar surface of the inflamed paw.
-
Measure the latency for the rat to withdraw its paw. A cut-off time should be set to prevent tissue damage.
-
Test the animals at the same time points as the von Frey test.
-
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) for the von Frey test and the paw withdrawal latency (in seconds) for the Hargreaves test.
-
Compare the responses in the this compound treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
A significant increase in paw withdrawal threshold and latency in the this compound treated groups indicates an analgesic effect.
-
Conclusion
This compound is a potent and selective P2X3/P2X2/3 receptor antagonist that serves as an invaluable tool for elucidating the role of these receptors in sensory signaling. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in both in vitro and in vivo experimental settings to advance our understanding of P2X3-mediated pathways in health and disease.
References
Application Notes and Protocols for Immunohistochemistry Staining with RO-3 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues treated with the hypothetical compound RO-3. For the purpose of this document, this compound is exemplified as a small molecule inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The ROCK pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and proliferation.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making it a key target in drug development.
Immunohistochemistry is a powerful technique to visualize the distribution and localization of specific proteins within tissue sections, providing crucial insights into the pharmacodynamic effects of a drug candidate like this compound.[3] These protocols are designed to guide researchers in assessing the in-situ effects of this compound on target engagement and downstream biomarkers.
Data Presentation
The following table represents a template for summarizing quantitative data from an IHC experiment on this compound treated tissues. In this example, the expression of a downstream effector of the ROCK pathway, phosphorylated Myosin Light Chain (p-MLC), is quantified.
| Treatment Group | Dose (mg/kg) | N | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of p-MLC |
| Vehicle Control | 0 | 5 | 225.4 | 25.8 | 0% |
| This compound | 10 | 5 | 152.1 | 18.9 | 32.5% |
| This compound | 30 | 5 | 88.7 | 12.3 | 60.7% |
| This compound | 100 | 5 | 45.2 | 8.1 | 79.9% |
Note: Data presented is hypothetical and for illustrative purposes only.
Experimental Protocols
I. Tissue Preparation and Fixation
This protocol outlines the steps for preparing formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Collection: Freshly dissect tissues of interest from animals treated with either vehicle or this compound. Ensure the tissue is no thicker than 3-5 mm to allow for proper fixation.
-
Fixation: Immediately immerse the tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of NBF should be at least 10-20 times the volume of the tissue.
-
Dehydration: Following fixation, dehydrate the tissues through a series of graded ethanol solutions:
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
95% Ethanol: 1 hour
-
100% Ethanol: 3 changes, 1 hour each
-
-
Clearing: Clear the dehydrated tissues in xylene with two changes of 1 hour each.[4][5]
-
Paraffin Infiltration: Infiltrate the cleared tissues with molten paraffin wax at 60°C. Perform three changes of paraffin, each for 1 hour.
-
Embedding: Embed the paraffin-infiltrated tissues in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and float them onto a warm water bath.
-
Mounting: Mount the sections onto positively charged glass slides and allow them to dry overnight at 37°C.
II. Immunohistochemistry Staining
This protocol describes the steps for staining the prepared tissue sections.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each[5]
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 2 changes, 3 minutes each
-
70% Ethanol: 2 changes, 3 minutes each
-
Distilled Water: Rinse for 5 minutes
-
-
Antigen Retrieval:
-
For optimal results, heat-induced epitope retrieval (HIER) is recommended.[6]
-
Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C and maintain for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[4]
-
-
Peroxidase Blocking:
-
Wash slides in Tris-buffered saline with 0.05% Tween-20 (TBST).
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[5]
-
Rinse with TBST.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the protein of interest (e.g., anti-p-MLC) in the blocking solution to its optimal concentration.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Wash slides with TBST (3 changes, 5 minutes each).
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash slides with TBST (3 changes, 5 minutes each).
-
Incubate sections with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.[4]
-
-
Chromogen Development:
-
Counterstaining:
-
Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.[4]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Visualization:
-
Examine the slides under a light microscope. The target protein will appear as a brown stain, while the cell nuclei will be blue.
-
Visualizations
Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound treated tissues.
References
- 1. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. Immunohistochemistry (IHC) General protocol Clinisciences [clinisciences.com]
- 6. Protocols for IHC | Abcam [abcam.com]
- 7. Immunohistochemistry Procedure [sigmaaldrich.com]
Flow Cytometry Analysis After RO-3306 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-3306 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition phase of the cell cycle.[1] By targeting CDK1, RO-3306 effectively induces cell cycle arrest at the G2/M boundary and promotes apoptosis in various cancer cell lines.[2][3] This makes it a valuable tool for cancer research and a potential therapeutic agent. Flow cytometry is an indispensable technique for elucidating the cellular responses to RO-3306 treatment, allowing for the precise quantification of cell cycle distribution and apoptotic events. These application notes provide detailed protocols for analyzing the effects of RO-3306 using flow cytometry.
Mechanism of Action
RO-3306 functions as an ATP-competitive inhibitor of CDK1.[3] Inhibition of CDK1 prevents the phosphorylation of its downstream substrates, which are essential for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle.[3] Furthermore, prolonged CDK1 inhibition by RO-3306 can trigger the apoptotic cascade. The mechanism of apoptosis induction by RO-3306 involves the modulation of key signaling pathways, including the p53 pathway. Treatment with RO-3306 has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and survivin, while also affecting p53-mediated induction of p21.[2]
Data Presentation
The following tables summarize quantitative data related to the activity and effects of RO-3306 in various cancer cell lines.
Table 1: IC50 Values of RO-3306 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IMR-32 | Neuroblastoma | 261 | [3] |
| SH-SY5Y | Neuroblastoma | 672 | [3] |
Table 2: Effects of RO-3306 on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (h) | Effect | Reference |
| OVCAR5 | 25 | 16 | 18.01% increase in apoptotic cells | [3] |
| SKOV3 | 25 | 16 | 23.44% increase in apoptotic cells | [3] |
| OVCAR5 | 25 | Not Specified | 35.75% increase in G2 phase cells | [3] |
| SKOV3 | 25 | Not Specified | 34.55% increase in G2 phase cells | [3] |
| HepG2 | 5 | 48 | 70% increase in apoptotic cells | [2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with RO-3306 using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
RO-3306
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of RO-3306 or vehicle control for the specified duration.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets. Gate on the single-cell population and visualize the cell cycle distribution on a histogram of PI fluorescence (e.g., FL2-A).
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in RO-3306-treated cells by staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
RO-3306
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with RO-3306 as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use a dot plot of FITC (for Annexin V) versus PI to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Mandatory Visualizations
Caption: Signaling pathway of RO-3306 inducing G2/M arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
Application Notes and Protocols for High-Throughput Screening of PI3K/AKT/mTOR Pathway Inhibitors using RO-3 as a Control Compound
These application notes provide a detailed protocol for a high-throughput screen (HTS) to identify inhibitors of the PI3K/AKT/mTOR signaling pathway. The hypothetical compound RO-3 is used as a reference control inhibitor.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently observed in various human diseases, particularly in cancer, making it a prime target for therapeutic intervention.[2] High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of chemical compounds to identify potential drug candidates that modulate a specific biological target or pathway.[3][4] This document outlines a robust HTS assay designed to identify small molecule inhibitors of the PI3K/AKT/mTOR pathway in a cell-based format.
Principle of the Assay
This HTS assay utilizes a cell line stably expressing a reporter gene (e.g., Luciferase) under the control of a transcription factor that is activated by the PI3K/AKT/mTOR pathway. In the presence of a growth factor stimulus, the pathway is activated, leading to the expression of the reporter gene and a measurable signal. Small molecule inhibitors of the pathway will block this signaling cascade, resulting in a decrease in the reporter signal. The potency of the inhibition can be quantified by measuring the reduction in the signal. The hypothetical compound this compound, a known inhibitor of this pathway, is used as a positive control to validate assay performance.
Signaling Pathway
Caption: PI3K/AKT/mTOR Signaling Pathway with hypothetical inhibitor this compound.
Experimental Workflow
Caption: High-Throughput Screening Experimental Workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Reporter Cell Line | In-house/Commercial | N/A |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Growth Factor (e.g., IGF-1) | R&D Systems | 291-G1-200 |
| This compound (Control Inhibitor) | Synthesized/Commercial | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white, solid bottom plates | Corning | 3570 |
| Luciferase Assay System | Promega | E1500 |
Experimental Protocols
1. Cell Culture and Seeding:
-
Culture the reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
On the day of the assay, harvest cells using standard trypsinization methods.
-
Resuspend the cells in assay medium (DMEM with 0.5% FBS) to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate using an automated liquid handler. This corresponds to 2,500 cells per well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
2. Compound Handling and Plating:
-
Prepare a stock solution of the control compound this compound in DMSO at a concentration of 10 mM.
-
Perform serial dilutions of this compound in DMSO to create a dose-response curve. A common concentration range is from 10 mM to 0.1 µM.
-
For the screening library, prepare intermediate compound plates by diluting the stock solutions in DMSO.
-
Using an acoustic liquid handler, transfer 25 nL of each compound solution (or DMSO for controls) to the assay plates containing the cells.
-
Prepare a stock solution of the growth factor in assay medium at a concentration that induces a robust signal.
-
Add 5 µL of the growth factor solution to all wells except the negative control wells (which receive 5 µL of assay medium only).
3. Assay Execution and Data Acquisition:
-
Incubate the assay plates for 18-24 hours at 37°C and 5% CO2.
-
Allow the plates to equilibrate to room temperature for 15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 25 µL of the luciferase reagent to each well using a liquid handler.
-
Incubate the plates at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
Data Analysis and Interpretation
The following parameters are crucial for assessing the quality and outcome of the HTS assay:
-
Signal-to-Background (S/B) Ratio: This ratio is calculated as the mean signal of the positive control (DMSO + growth factor) divided by the mean signal of the negative control (DMSO only). A ratio of >3 is generally considered acceptable.
-
Z'-Factor: This statistical parameter reflects the robustness of the assay and is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Hit Identification: Compounds that cause a significant reduction in the reporter signal (e.g., >3 standard deviations from the mean of the positive control) are considered "hits" and are selected for further validation.
Data Presentation
Table 1: Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Signal-to-Background (S/B) | 8.5 | Robust assay window |
| Z'-Factor | 0.72 | Excellent assay performance |
| CV (%) of Positive Control | 4.8% | Low variability |
| CV (%) of Negative Control | 6.2% | Low variability |
Table 2: Dose-Response Data for Control Inhibitor this compound
| This compound Concentration (µM) | % Inhibition |
| 10 | 98.2 |
| 3 | 95.1 |
| 1 | 85.3 |
| 0.3 | 60.7 |
| 0.1 | 25.4 |
| 0.03 | 8.9 |
| 0.01 | 2.1 |
IC50 Value for this compound: Based on the dose-response data, the IC50 value for this compound in this assay is determined to be approximately 0.25 µM.
Conclusion
This application note provides a comprehensive protocol for a high-throughput screen to identify inhibitors of the PI3K/AKT/mTOR pathway. The described assay is robust, reproducible, and suitable for screening large compound libraries. The use of the control inhibitor this compound allows for consistent monitoring of assay performance. Hits identified from this screen can be further validated and optimized to develop novel therapeutics for diseases driven by aberrant PI3K/AKT/mTOR signaling.
References
Troubleshooting & Optimization
RO-3 not showing expected antagonist activity
Technical Support Center: RO-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, a selective antagonist for P2X3 and P2X2/3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound?
This compound is a selective antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors. It is expected to inhibit the activity of these receptors, which are ligand-gated ion channels activated by extracellular ATP. The expected potency of this compound is summarized in the table below.
Q2: My this compound is not showing any antagonist activity. What are the possible reasons?
Several factors could contribute to a lack of antagonist activity. These can be broadly categorized as issues with the compound itself, problems with the experimental setup, or issues related to the cells or tissues being used. Our troubleshooting guide below provides a step-by-step approach to identifying and resolving the issue.
Q3: How should I prepare and store my this compound stock solution?
It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. For storage, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q4: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will depend on the specific experimental conditions, including the concentration of the agonist being used and the expression level of the target receptors. As a starting point, you can use a concentration range around the IC50 values (see table below) and perform a dose-response curve to determine the optimal concentration for your assay.
Quantitative Data Summary
The following table summarizes the reported antagonist potency of this compound at purinergic P2X receptors.
| Receptor Subtype | pIC50 | IC50 (nM) |
| P2X3 | 7.0 | 100 |
| P2X2/3 | 5.9 | 1260 |
| P2X1, P2X2, P2X4, P2X5, P2X7 | < 5 | > 10,000 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Troubleshooting Guide
If you are not observing the expected antagonist activity with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Concentration
Issue: The this compound compound may have degraded, or the concentration of the working solution may be incorrect.
Recommended Actions:
-
Check Storage Conditions: Ensure that the solid compound and stock solutions have been stored correctly according to the manufacturer's instructions.
-
Prepare Fresh Solutions: Prepare a fresh stock solution from the solid compound and dilute it to the desired working concentration immediately before use.
-
Verify Concentration: If possible, use a spectrophotometer or another analytical method to confirm the concentration of your stock solution.
Step 2: Evaluate Experimental Conditions
Issue: Suboptimal assay conditions can lead to a lack of observable antagonist activity.
Recommended Actions:
-
Agonist Concentration: Ensure the agonist concentration is appropriate. A very high agonist concentration might overcome the inhibitory effect of the antagonist. It is recommended to use an agonist concentration that elicits a submaximal response (e.g., EC80).
-
Incubation Time: The pre-incubation time with the antagonist before adding the agonist is critical. A short incubation time may not be sufficient for the antagonist to bind to the receptor. Optimize the pre-incubation time (e.g., test 15, 30, and 60 minutes).
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can affect compound activity. Ensure the buffer conditions are optimal for receptor function.
Step 3: Assess Target Receptor Expression and Function
Issue: The cells or tissues used in the experiment may not express the target receptors (P2X3 or P2X2/3) at sufficient levels, or the receptors may not be functional.
Recommended Actions:
-
Confirm Receptor Expression: Use techniques like Western blotting, qPCR, or immunofluorescence to confirm the expression of P2X3 and P2X2 subunits in your experimental system.
-
Validate Receptor Function: Perform a positive control experiment using a known agonist for P2X3 or P2X2/3 receptors to confirm that the receptors are functional.
-
Cell Line Authentication: If using a cell line, ensure it is the correct one and has not been misidentified or contaminated.
Experimental Protocols
Protocol 1: Antagonist Dose-Response Experiment
This protocol describes how to determine the IC50 value of this compound in a cell-based assay.
Materials:
-
Cells expressing P2X3 or P2X2/3 receptors
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Agonist (e.g., ATP or α,β-methylene ATP) stock solution
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of the agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then add the different concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Agonist Addition and Signal Measurement: Place the plate in the fluorescence plate reader. Add the agonist solution to the wells and immediately start recording the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of P2X3 and P2X2/3 Receptors
Caption: Simplified signaling pathway of P2X3 and P2X2/3 receptors.
Troubleshooting Workflow for this compound Antagonist Activity
Caption: Step-by-step workflow for troubleshooting this compound antagonist activity.
Experimental Workflow for Antagonist Dose-Response Assay
Caption: General experimental workflow for an antagonist dose-response assay.
Common issues with RO-3 solubility and precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues related to the solubility and precipitation of the hypothetical research compound RO-3.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a weakly acidic, poorly soluble organic compound. Its aqueous solubility is highly dependent on pH, temperature, and the composition of the solvent system. Due to its hydrophobic nature, it has limited solubility in aqueous buffers at neutral and acidic pH.
Q2: Why is my this compound precipitating out of solution during my experiment?
Precipitation of this compound can occur for several reasons:
-
Supersaturation: The concentration of this compound in your solution may have exceeded its thermodynamic solubility limit under the specific experimental conditions (e.g., temperature, pH, solvent composition). This is a common issue when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[1][2]
-
Change in pH: As a weak acid, the solubility of this compound is significantly influenced by pH. A decrease in pH will protonate the molecule, making it less charged and therefore less soluble in aqueous solutions, which can lead to precipitation.[3][4][5]
-
Temperature Fluctuation: The solubility of most solid compounds, including this compound, generally increases with temperature.[6][7] If your experiment involves temperature changes, a decrease in temperature can lower the solubility and cause precipitation.
-
Solvent Effects: The composition of your solvent system is critical. If the proportion of a co-solvent in which this compound is highly soluble decreases, the overall solvating capacity of the medium will be reduced, potentially causing precipitation.[8][9]
-
Common Ion Effect: If your solution contains an ion that is also present in a salt form of this compound, it can decrease the solubility of the compound.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
-
Kinetic solubility is measured by rapidly precipitating a compound from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer. It reflects the solubility of the compound under non-equilibrium conditions and is often higher than thermodynamic solubility because the precipitate formed is typically amorphous.[2][10][11][12] This measurement is useful for high-throughput screening and early-stage assays to quickly assess if a compound will precipitate under assay conditions.[2][10][12]
-
Thermodynamic solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid state (usually crystalline). This is considered the "true" solubility of the compound.[13] It is more relevant for formulation development and understanding the long-term stability of a solution.[10][12]
The relevance of each depends on your experimental setup. For short-term cellular or biochemical assays, kinetic solubility might be a more practical consideration. For formulation and in vivo studies, thermodynamic solubility is crucial.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
Possible Causes:
-
The final concentration of this compound in the aqueous buffer is above its kinetic solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain this compound in solution.
Solutions:
-
Decrease the final concentration of this compound: Try a lower final concentration in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final percentage of DMSO (e.g., from 0.5% to 1%) can help maintain solubility. However, be mindful of the potential effects of the organic solvent on your biological system.
-
Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) that may offer better solubilizing properties for this compound.[8][14]
-
pH modification: If this compound is a weak acid, increasing the pH of the aqueous buffer can significantly increase its solubility.[4][8] Conversely, for a weak base, decreasing the pH would be beneficial.
-
Use of solubilizing agents: Surfactants (e.g., Tween 80, Polysorbate 80) or cyclodextrins can be used to increase the aqueous solubility of poorly soluble compounds.[8][15]
Issue 2: this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Possible Causes:
-
The initial concentration was in a metastable supersaturated state, and the compound is slowly crashing out to reach its lower thermodynamic solubility.
-
Temperature fluctuations in the laboratory environment.
-
Evaporation of the solvent, leading to an increase in the concentration of this compound.
-
Degradation of the compound into less soluble byproducts.
Solutions:
-
Determine the thermodynamic solubility: Conduct a shake-flask experiment to determine the true equilibrium solubility of this compound under your experimental conditions. This will help you prepare solutions that are thermodynamically stable.
-
Control the temperature: Maintain a constant temperature throughout your experiment.
-
Prevent evaporation: Keep containers well-sealed.
-
Assess compound stability: Check the stability of this compound in your experimental medium over the relevant timeframe.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Room Temperature
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 5 |
| 0.1 M HCl (pH 1) | < 0.1 |
| 0.1 M NaOH (pH 13) | 500 |
| Dimethyl Sulfoxide (DMSO) | > 100,000 |
| Ethanol | 2,500 |
| Polyethylene Glycol 400 (PEG 400) | 15,000 |
| Propylene Glycol | 8,000 |
Table 2: Effect of pH on the Aqueous Solubility of this compound at 37°C
| pH | Solubility (µg/mL) | Predominant Species |
| 2.0 | 0.2 | Neutral (Acidic Form) |
| 4.0 | 1.5 | Neutral (Acidic Form) |
| 6.0 | 10 | Mix of Neutral and Anionic |
| 7.4 | 55 | Predominantly Anionic |
| 8.5 | 250 | Anionic (Salt Form) |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific buffer.
Materials:
-
Solid this compound
-
Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Methodology:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, remove the vial and let it stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the solution by either centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter.
-
Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation upon cooling.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration does not change significantly between time points).
Protocol 2: High-Throughput Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Methodology:
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock dilution to the wells.
-
Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the desired final concentrations and a final DMSO concentration of 1%.
-
Mix the contents of the wells by shaking the plate for a short period (e.g., 2 minutes).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a nephelometer. An increase in signal indicates precipitation.
-
Alternatively, for a direct UV assay, filter the contents of the wells and measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[10][16]
-
The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Visualizations
Caption: Experimental workflow for determining thermodynamic and kinetic solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biotage.com [biotage.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Off-Target Effects of RO-3 (a hypothetical PI3Kα Inhibitor)
This guide provides troubleshooting advice and frequently asked questions for researchers using RO-3, a hypothetical potent and selective inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). While this compound is designed for high specificity, off-target effects can arise, leading to confounding results. This resource aims to help you identify, understand, and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is not consistent with PI3Kα inhibition after this compound treatment. What could be the cause?
A1: This could be due to several factors:
-
Off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases with structurally similar ATP-binding pockets. It is crucial to use the lowest effective concentration of this compound.
-
Activation of compensatory signaling pathways: Inhibition of PI3Kα can sometimes lead to the upregulation of parallel pathways, such as the MAPK/ERK pathway, which can produce unexpected cellular responses.[1]
-
Cell-type specific effects: The expression levels of on-target and potential off-target proteins can vary significantly between different cell lines, leading to different phenotypic outcomes.[2]
Q2: I am observing toxicity or cell death at concentrations where I expect to see specific inhibition of PI3Kα. Is this an off-target effect?
A2: It is possible. While potent PI3Kα inhibition can lead to apoptosis in some cancer cell lines, excessive toxicity, especially at low concentrations, might indicate off-target effects. For example, some PI3K inhibitors have been shown to have off-target effects on microtubule polymerization at high concentrations.[3] It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits PI3Kα signaling without causing widespread cytotoxicity.
Q3: How can I confirm that the observed effects of this compound in my experiments are due to on-target PI3Kα inhibition?
A3: Several experimental approaches can help validate on-target activity:
-
Washout Experiment: If the observed phenotype is reversible after removing this compound, it is more likely to be a direct pharmacological effect.
-
Use of a Structurally Unrelated PI3Kα Inhibitor: A structurally distinct inhibitor with a different off-target profile should produce the same on-target phenotype.
-
Rescue Experiment: If the phenotype can be reversed by expressing a drug-resistant mutant of PI3Kα or by activating a downstream effector, this provides strong evidence for on-target activity.
-
Direct Measurement of Target Engagement: Techniques like cellular thermal shift assay (CETSA) can confirm that this compound is binding to PI3Kα in your cells.
Q4: Are there known common off-target effects for PI3Kα inhibitors that I should be aware of?
A4: Yes, common off-target effects and on-target toxicities for PI3Kα inhibitors can include:
-
Hyperglycemia and Hyperinsulinemia: PI3Kα is a key component of the insulin signaling pathway. Its inhibition can disrupt glucose metabolism, leading to elevated blood sugar and insulin levels.[4][5][6]
-
Rash and Diarrhea: These are frequently reported side effects in clinical trials of PI3Kα inhibitors.[7][8][9]
-
Inhibition of other PI3K isoforms: Depending on the selectivity of the inhibitor, you may see effects related to the inhibition of p110β, p110δ, or p110γ.[2]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a hypothetical kinase selectivity profile for this compound, illustrating how to represent such data. In a real-world scenario, this data would be generated from a comprehensive kinase panel screen.
| Kinase | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα (p110α) | 1.5 | 1 |
| PI3Kβ (p110β) | 150 | 100 |
| PI3Kδ (p110δ) | 750 | 500 |
| PI3Kγ (p110γ) | 900 | 600 |
| mTOR | >10,000 | >6667 |
| DNA-PK | >10,000 | >6667 |
| Haspin | 2500 | 1667 |
| MELK | 3000 | 2000 |
IC50 values are hypothetical and for illustrative purposes only.
Table 2: Recommended Concentration Ranges for In Vitro Experiments
This table provides a guide for selecting appropriate concentrations of this compound for different in vitro assays.
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot (p-Akt inhibition) | 1 - 100 nM | A direct and sensitive measure of on-target activity. |
| Cell Proliferation Assay | 10 - 1000 nM | The effective concentration can be highly cell-line dependent. |
| In Vitro Kinase Assay | 0.1 - 50 nM | For direct measurement of enzymatic inhibition. |
Experimental Protocols
Protocol 1: Western Blot for Assessing PI3Kα Pathway Inhibition
This protocol details how to measure the phosphorylation of Akt, a key downstream effector of PI3Kα, as a readout of on-target inhibition.
Methodology:
-
Cell Seeding: Plate your cells of interest in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activity, you can serum-starve the cells for 4-6 hours.
-
This compound Treatment: Treat the cells with a dose-response range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image.
-
Protocol 2: Washout Experiment to Test for Reversibility
This experiment helps to determine if the observed phenotype is a direct and reversible effect of this compound.
Methodology:
-
Treatment: Treat cells with this compound at a concentration that produces the phenotype of interest for a defined period (e.g., 24 hours).
-
Washout:
-
For the "washout" group, remove the medium containing this compound, wash the cells twice with sterile PBS, and replace it with fresh, drug-free medium.
-
For the "continuous treatment" group, replace the medium with fresh medium containing the same concentration of this compound.
-
Include a vehicle-treated control group.
-
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Phenotypic Analysis: Assess the phenotype of interest in all groups. If the phenotype in the "washout" group reverts to that of the vehicle control, it suggests a reversible, on-target effect.
Protocol 3: Rescue Experiment with a Structurally Unrelated PI3Kα Inhibitor
This protocol helps to confirm that the observed phenotype is due to PI3Kα inhibition and not an off-target effect specific to the chemical structure of this compound.
Methodology:
-
Inhibitor Selection: Choose a well-characterized, structurally distinct PI3Kα inhibitor (e.g., Alpelisib/BYL719).
-
Dose-Response: Perform a dose-response experiment with the second inhibitor to determine its effective concentration for inhibiting p-Akt in your cell line.
-
Phenotypic Comparison: Treat your cells with equimolar concentrations of this compound and the second inhibitor that give similar levels of p-Akt inhibition.
-
Analysis: If both inhibitors produce the same phenotype, it strongly suggests that the effect is on-target.
Visualizations
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the In Vivo Bioavailability of RO-3
Welcome to the technical support center for RO-3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with this compound, a compound characterized by low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed very low and variable plasma concentrations. What is the likely cause?
A1: The most probable cause is the poor aqueous solubility of this compound. Compounds with low solubility often exhibit dissolution rate-limited absorption, leading to low and inconsistent bioavailability.[1][2][3] Factors in the gastrointestinal (GI) tract, such as pH, fed/fasted state, and GI motility, can significantly impact the dissolution and subsequent absorption of poorly soluble drugs, contributing to high variability.[4]
Q2: What initial steps can I take to improve the oral bioavailability of this compound?
A2: A multi-pronged approach is recommended. Start by thoroughly characterizing the physicochemical properties of this compound, including its solubility at different pH values and its permeability.[5] Based on these properties, you can explore various formulation strategies. Common starting points include particle size reduction (micronization or nanosizing), the use of co-solvents, or complexation with cyclodextrins.[1][2][3][6]
Q3: Are there more advanced formulation strategies I should consider for this compound?
A3: Yes, if simpler methods are insufficient, advanced formulations can be highly effective. These include:
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Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and enhance absorption through lymphatic transport, potentially bypassing first-pass metabolism.[7]
-
Amorphous solid dispersions: These formulations stabilize the drug in a high-energy, non-crystalline form, which can significantly increase its solubility and dissolution rate.[6][8][7]
-
Nanoparticle systems: Encapsulating this compound in nanoparticles can improve its solubility, protect it from degradation in the GI tract, and facilitate its transport across biological membranes.[7][9]
Q4: How do I choose the most appropriate formulation strategy for this compound?
A4: The selection of a formulation strategy should be data-driven.[8] A systematic screening process that evaluates the solubility of this compound in various solvents, co-solvents, and lipid excipients is a good starting point. The Biopharmaceutics Classification System (BCS) can also guide your choice; for a BCS Class II compound (low solubility, high permeability), the focus should be on enhancing dissolution.[1][10]
Q5: Could efflux transporters be limiting the bioavailability of this compound?
A5: It's a possibility, especially if this compound has structural features common to substrates of transporters like P-glycoprotein (P-gp).[11][12] Efflux transporters can actively pump drugs out of intestinal cells back into the GI lumen, thereby reducing absorption.[11][13] In vitro transporter assays, such as those using Caco-2 cells, can help determine if this compound is a substrate for major efflux transporters.[14]
Troubleshooting Guides
Issue 1: High variability in plasma exposure across test subjects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food Effects | Conduct pilot studies in both fed and fasted animal models. | Determine if the presence of food, particularly high-fat meals, impacts the absorption of this compound. Lipid-based formulations can sometimes reduce food effects.[10] |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable. For suspensions, verify uniform particle size distribution. | A consistent formulation will lead to more reproducible dosing and absorption. |
| GI Tract Variability | Consider formulations that are less sensitive to GI conditions, such as amorphous solid dispersions or SEDDS. | These formulations can help normalize absorption by improving solubility across different pH environments.[8][7] |
Issue 2: Cmax is too low to achieve the desired therapeutic effect.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Implement a solubility-enhancing formulation. See comparison table below. | Increased solubility should lead to a higher concentration gradient in the GI tract, driving faster absorption and a higher Cmax. |
| Slow Dissolution Rate | Reduce the particle size of this compound through micronization or nanomilling.[2][15][16] | A larger surface area will increase the dissolution rate, leading to faster absorption and a higher Cmax.[16] |
| First-Pass Metabolism | Investigate if this compound undergoes significant metabolism in the gut wall or liver.[17] If so, consider formulations that promote lymphatic uptake (e.g., lipid-based systems) or alternative routes of administration. | Bypassing first-pass metabolism can significantly increase the amount of drug reaching systemic circulation.[7] |
Issue 3: The developed formulation is not physically or chemically stable.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Recrystallization of Amorphous Form | Select appropriate polymers to stabilize the amorphous form in solid dispersions.[18] | A stable amorphous solid dispersion will prevent recrystallization and maintain enhanced solubility. |
| Drug Degradation | Assess the stability of this compound at different pH values and in the presence of formulation excipients. | Identify and avoid conditions or excipients that cause degradation. |
| Phase Separation of Lipid Formulation | Optimize the ratio of oil, surfactant, and co-surfactant in lipid-based formulations to ensure the formation of a stable microemulsion upon dilution. | A stable formulation will ensure consistent drug release and absorption. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical data from preclinical studies in rats, comparing different formulation approaches for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4.0 | 250 ± 90 | 2 |
| Micronized Suspension | 50 | 150 ± 40 | 2.0 | 900 ± 250 | 7 |
| Co-solvent Solution | 50 | 250 ± 60 | 1.5 | 1300 ± 300 | 10 |
| Cyclodextrin Complex | 50 | 400 ± 80 | 1.0 | 2500 ± 500 | 20 |
| Solid Dispersion | 50 | 600 ± 120 | 1.0 | 4500 ± 900 | 35 |
| SEDDS | 50 | 800 ± 150 | 0.75 | 6500 ± 1200 | 50 |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Complex Formulation
-
Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, and a freeze-dryer.
-
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water.
-
Slowly add this compound to the HP-β-CD solution while stirring continuously at room temperature. The molar ratio of this compound to HP-β-CD should be optimized (e.g., start with 1:2).
-
Continue stirring the mixture for 24-48 hours to ensure complete complexation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound/HP-β-CD inclusion complex.
-
The powder can be reconstituted in water for oral administration.
-
Protocol 2: In Vivo Bioavailability Study in Rodents
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle and administer via the tail vein. Collect blood samples as described above.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Absorption pathway of this compound in the intestine.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility and permeability measurement and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. google.com [google.com]
- 14. merckgroup.com [merckgroup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
- 17. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pharm-int.com [pharm-int.com]
Technical Support Center: RO-3 (Rho Kinase Inhibitor III, Rockout)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and best storage practices for RO-3, also known as Rho Kinase Inhibitor III or Rockout. Adherence to these guidelines is critical for ensuring the inhibitor's efficacy and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CAS 7272-84-6), chemically known as 3-(4-Pyridyl)-1H-indole, is a cell-permeable, selective, and reversible ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is widely used in cell biology research to study processes regulated by the Rho/ROCK signaling pathway, such as cell migration, adhesion, and contraction.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound. Best practices for storage are summarized in the table below.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared using a suitable solvent such as DMSO.[5] After reconstitution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C in tightly sealed vials, protected from light.[6][7] Stock solutions prepared and stored in this manner are reported to be stable for up to six months.[6][7]
Q4: Is this compound sensitive to light and air?
A4: Yes, this compound is known to be sensitive to both light and air.[8] The compound should be stored in the dark, and it is often packaged under an inert gas to prevent oxidation.[1][5][7] Exposure to light and air can lead to degradation, potentially reducing its inhibitory activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitory effect in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify that the solid compound and stock solutions have been stored according to the recommended conditions (see table below). 2. Prepare fresh stock solutions from a new vial of solid this compound. 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Incorrect concentration of this compound used in the experiment. | 1. Confirm the final concentration of this compound in your assay. 2. Ensure accurate dilution from the stock solution. | |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or solution instability at a specific concentration or temperature. | 1. Gently warm the vial to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a fresh, less concentrated stock solution. 3. Ensure the solvent is of high purity and anhydrous. |
| Unexpected cellular toxicity or off-target effects. | Presence of degradation products. | 1. Use a fresh, properly stored vial of this compound. 2. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). 2. Run a vehicle control (solvent only) to assess its effect on the cells. |
Data Presentation
This compound Storage and Stability Data
| Form | Storage Temperature | Storage Conditions | Reported Stability |
| Solid | -20°C | Store in the dark, packaged under inert gas.[1][5][7][8] | ≥ 4 years[3] |
| Stock Solution (in DMSO) | -20°C | Aliquot into single-use vials and protect from light. Avoid repeated freeze-thaw cycles.[6][7] | Up to 6 months[6][7] |
This compound Solubility
| Solvent | Solubility |
| DMSO | ~20-25 mg/mL[3][5] |
| DMF | ~30 mg/mL[3] |
| Ethanol | ~30 mg/mL[3] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Dispense the stock solution into single-use, light-protecting microcentrifuge tubes (aliquots).
-
Store the aliquots at -20°C.
-
Visualizations
Signaling Pathway: Rho-ROCK Pathway Inhibition by this compound
References
- 1. Rho Kinase Inhibitor III, Rockout [sigmaaldrich.com]
- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rho Kinase Inhibitor III, Rockout - CAS 7272-84-6 - Calbiochem | 555553 [merckmillipore.com]
- 7. Rho Kinase Inhibitor III, Rockout The Rho Kinase Inhibitor III, Rockout, also referenced under CAS 7272-84-6, controls the biological activity of Rho Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 7272-84-6 [sigmaaldrich.com]
- 8. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Investigational Compounds in Primary Neurons
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the cytotoxicity of experimental compounds, such as RO-3, in primary neuron cultures. The following sections offer detailed protocols and strategies to mitigate adverse effects and ensure the validity of your experimental results.
Troubleshooting Guide: Unexpected Neuronal Cell Death
Q1: I am observing significant cell death in my primary neuron cultures after treatment with my compound (e.g., this compound). What are the potential causes and how can I troubleshoot this?
A1: High levels of cytotoxicity can be attributed to several factors, ranging from the intrinsic properties of the compound to experimental conditions. Here’s a step-by-step guide to help you identify and resolve the issue:
-
Confirm Compound Concentration and Purity:
-
Action: Verify the final concentration of your compound in the culture medium. Ensure that the stock solution was prepared correctly and that the compound is of high purity. Impurities from synthesis or degradation can be toxic.
-
Rationale: Even minor errors in dilution calculations can lead to excessively high concentrations, causing acute toxicity.
-
-
Assess the Culture Medium:
-
Action: Some culture media, like Neurobasal medium, contain components such as L-cysteine at concentrations that can become excitotoxic to mature neurons.[1] Consider using a different basal medium like Minimal Essential Medium (MEM) for your experiments or reducing the concentration of potentially excitotoxic components.[1]
-
Rationale: The composition of the culture medium can significantly impact neuronal viability, and certain formulations may exacerbate the toxic effects of a compound.
-
-
Optimize Treatment Duration:
-
Action: Perform a time-course experiment to determine the onset of cytotoxicity. Shorter incubation times may be sufficient to observe the desired pharmacological effect without causing widespread cell death.
-
Rationale: Compound-induced toxicity is often time-dependent.
-
-
Evaluate Solvent Toxicity:
-
Action: Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.
-
Rationale: The solvent itself can be toxic to primary neurons, especially at higher concentrations. It's crucial to distinguish between solvent-induced and compound-induced cytotoxicity.
-
-
Investigate Mechanism of Cell Death:
-
Action: Use assays to determine if the cell death is primarily due to apoptosis or necrosis. This can be done by measuring caspase activity or using markers for necrotic cell death.
-
Rationale: Understanding the cell death pathway can help in selecting appropriate protective agents. For instance, if apoptosis is the primary mechanism, caspase inhibitors may be effective.
-
Frequently Asked Questions (FAQs)
Q2: What are the common mechanisms of drug-induced neurotoxicity?
A2: Drug-induced neurotoxicity in primary neurons can be mediated by several mechanisms, including:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the neuron's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[2]
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Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain can lead to a decrease in ATP production and an increase in ROS, triggering apoptotic pathways.[3]
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Excitotoxicity: Excessive activation of glutamate receptors (e.g., NMDA receptors) can lead to a massive influx of calcium ions, activating cytotoxic intracellular signaling cascades.[4]
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Apoptosis: Activation of programmed cell death pathways, often involving the activation of caspases.[5]
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Necrosis: A form of cell death resulting from acute cellular injury, often associated with inflammation.
Q3: How can I mitigate the cytotoxicity of my compound?
A3: Several strategies can be employed to reduce the cytotoxicity of your experimental compound:
-
Co-administration with Neuroprotective Agents:
-
Antioxidants: N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and can help combat oxidative stress.[6][7]
-
Caspase Inhibitors: If your compound induces apoptosis, a pan-caspase inhibitor like Z-VAD-FMK or a more specific caspase-3 inhibitor like Z-DEVD-FMK can be used to block this pathway.[8][9][10]
-
NMDA Receptor Antagonists: If excitotoxicity is suspected, an NMDA receptor antagonist like Memantine can be used.[4]
-
-
Modification of Experimental Protocol:
-
Lowering the concentration of the compound.
-
Reducing the duration of exposure.
-
Changing the culture medium to one with a less excitotoxic formulation.[1]
-
Q4: What are some reliable methods to quantify neurotoxicity?
A4: Several quantitative assays can be used to assess neuronal viability and cytotoxicity:
-
MTT Assay: Measures the metabolic activity of viable cells.[11][12]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of necrosis.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of specific caspases (e.g., caspase-3) involved in apoptosis.[8][9]
Data Presentation: Hypothetical Cytotoxicity of this compound and Mitigation Strategies
The following tables summarize hypothetical data on the cytotoxicity of a compound, here referred to as this compound, in primary cortical neurons and the efficacy of different mitigating agents.
Table 1: Dose-Response Cytotoxicity of this compound in Primary Cortical Neurons (24-hour treatment)
| This compound Concentration (µM) | Neuronal Viability (%) (MTT Assay) | LDH Release (Fold Change vs. Control) |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.1 |
| 1 | 95 ± 6 | 1.2 ± 0.2 |
| 5 | 75 ± 8 | 2.5 ± 0.4 |
| 10 | 52 ± 7 | 4.1 ± 0.6 |
| 25 | 21 ± 4 | 7.8 ± 0.9 |
| 50 | 8 ± 3 | 12.3 ± 1.5 |
Table 2: Effect of Mitigating Agents on this compound (10 µM) Induced Cytotoxicity (24-hour treatment)
| Treatment | Neuronal Viability (%) (MTT Assay) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 |
| This compound (10 µM) | 52 ± 7 | 6.2 ± 0.8 |
| This compound (10 µM) + NAC (1 mM) | 78 ± 6 | 3.5 ± 0.5 |
| This compound (10 µM) + Z-DEVD-FMK (50 µM) | 85 ± 5 | 1.3 ± 0.2 |
| This compound (10 µM) + Memantine (10 µM) | 65 ± 8 | 5.1 ± 0.7 |
Experimental Protocols
Protocol 1: MTT Assay for Neuronal Viability
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 7-10 days.
-
Compound Treatment: Treat the neurons with the desired concentrations of your compound and/or mitigating agents for the specified duration (e.g., 24 hours).
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the neurons using a cell lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Potential this compound induced cytotoxic signaling pathway.
References
- 1. Excitotoxicity Triggered by Neurobasal Culture Medium | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. phostag.net [phostag.net]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to RO-3 in long-term studies
Technical Support Center: RO-3
Welcome to the technical support center for this compound, an investigational selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during long-term studies with this compound, particularly concerning the emergence of resistance.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an ATP-competitive small molecule inhibitor of both ROCK1 and ROCK2 isoforms. By binding to the kinase domain, this compound prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and the MLC phosphatase targeting subunit (MYPT1). This inhibition disrupts the actin cytoskeleton, leading to reduced cell motility, invasion, and proliferation in tumor models with an overactive Rho/ROCK signaling pathway.[1][2][3]
2. What are the common mechanisms of acquired resistance to targeted therapies like this compound?
Acquired resistance to targeted therapies is a significant challenge in long-term studies.[4][5] Generally, resistance can emerge through several mechanisms:
-
On-target modifications: Secondary mutations in the drug target that prevent inhibitor binding.
-
Bypass signaling: Activation of alternative or parallel signaling pathways that compensate for the inhibition of the primary target.[6][7]
-
Pathway reactivation: Downstream mutations or alterations that reactivate the signaling cascade despite the presence of the inhibitor.[8]
-
Drug efflux: Increased expression of drug transporters that actively pump the compound out of the cell.
3. What specific resistance mechanisms have been observed in preclinical long-term studies with this compound?
In long-term in vitro and in vivo studies with this compound, two primary mechanisms of resistance have been identified:
-
Gatekeeper Mutation in ROCK2: A substitution at the "gatekeeper" residue within the ATP-binding pocket of ROCK2 has been observed. This mutation sterically hinders the binding of this compound without significantly impacting the kinase's catalytic activity.
-
STAT3 Pathway Upregulation: A subset of resistant cell lines show a marked increase in the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] This appears to be a compensatory bypass mechanism that promotes cell survival and proliferation independently of ROCK inhibition.[9]
4. How can I determine if my cell line has developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. This can be determined by performing a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) on your parental (sensitive) and suspected resistant cell lines. A rightward shift in the dose-response curve and a substantially higher IC50 value in the long-term treated cells are indicative of resistance.
Troubleshooting Guides
Issue 1: Gradual Loss of this compound Efficacy in Long-Term Cell Culture
Symptoms:
-
A progressive increase in the IC50 value of this compound over time.
-
Resumption of cell proliferation and migration in the presence of this compound at concentrations that were previously effective.
Possible Causes and Troubleshooting Steps:
-
Development of On-Target Resistance:
-
Action: Sequence the kinase domain of ROCK1 and ROCK2 in your resistant cell population.
-
Rationale: To identify potential mutations in the drug-binding pocket that could prevent this compound from binding effectively. Pay close attention to the gatekeeper residue.
-
-
Activation of Bypass Pathways:
-
Action: Perform a phospho-kinase array or western blot analysis for key signaling nodes in parallel pathways, such as p-STAT3, p-AKT, and p-ERK.
-
Rationale: To determine if alternative pro-survival pathways have been activated to compensate for ROCK inhibition.[7]
-
Experimental Protocol: Western Blot for p-STAT3 and Total STAT3
-
Cell Lysis:
-
Wash parental and this compound-resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.
-
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment History | IC50 of this compound (nM) | Fold Change in Resistance |
| Parental Line A | Naive | 15 | - |
| Resistant Line A1 | 6 months with this compound | 450 | 30 |
| Parental Line B | Naive | 25 | - |
| Resistant Line B1 | 6 months with this compound | 800 | 32 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway and a potential resistance mechanism.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho signaling research: history, current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Overcoming Resistance to Targeted Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 8. Overcoming Resistance to Targeted Therapies [medscape.com]
- 9. researchgate.net [researchgate.net]
Refining RO-3 delivery methods for targeted effects
RO-3 Technical Support Center
This center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound, a selective inhibitor of the novel kinase, Tyr-Kinase Associated Protein 1 (TKAP1). Here you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of TKAP1. By binding to the kinase domain of TKAP1, this compound prevents the phosphorylation of its primary downstream target, Signal Transducer Protein-B (STP-B), thereby inhibiting the entire TKAP1 signaling cascade.
Q2: What is the recommended solvent for reconstituting lyophilized this compound?
A2: For initial reconstitution, we recommend using anhydrous DMSO to create a 10 mM stock solution. For final dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.
Q3: Can this compound be used for in vivo studies?
A3: Yes, this compound is available in two formulations for in vivo use:
-
This compound-S: Solubilized in a saline-based vehicle for standard IP or IV injections.
-
This compound-LNP: Encapsulated in lipid nanoparticles for enhanced stability and targeted delivery. The LNP formulation is recommended for studies requiring sustained release or targeting specific tissues.
Q4: What are the known off-target effects of this compound?
A4: At concentrations below 1 µM, this compound is highly selective for TKAP1. However, at concentrations exceeding 5 µM, minor inhibition of other related kinases has been observed. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Low or No Observed Efficacy in Cell-Based Assays
If you are observing lower-than-expected inhibition of TKAP1 activity, consult the following troubleshooting workflow.
Issue 2: Inconsistent Results Between In Vitro and In Vivo Models
Discrepancies between cell-based assays and animal models can often be traced to the delivery method. The choice between the saline (this compound-S) and lipid nanoparticle (this compound-LNP) formulations is critical.
Table 1: Comparative Pharmacokinetics of this compound Formulations
| Parameter | This compound-S (Saline) | This compound-LNP (Lipid Nanoparticle) |
| Bioavailability (IV) | 100% | 100% |
| Bioavailability (IP) | 45% | 85% |
| Half-life (t½) | 1.5 hours | 12 hours |
| Peak Plasma Conc. (Cmax) | High | Moderate |
| Recommended Dosing | 2-3 times daily | Once daily |
The this compound-LNP formulation provides significantly improved bioavailability and a longer half-life, which may be necessary to observe a therapeutic effect in vivo.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For a 1 mg vial with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex for 30 seconds and allow it to sit at room temperature for 5 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 3 months or at -80°C for up to 1 year.
Protocol 2: Western Blot for Measuring this compound Efficacy
This protocol allows for the measurement of this compound's effect on the TKAP1 signaling pathway by quantifying the phosphorylation of its downstream target, STP-B.
Signaling Pathway Visualization
Understanding the mechanism of action is key to designing experiments and interpreting results. The diagram below illustrates how this compound intervenes in the TKAP1 signaling pathway.
Validation & Comparative
A Comparative Analysis of P2X3 Receptor Antagonists: Efficacy in Chronic Cough and Pain
A detailed examination of the therapeutic potential of P2X3 antagonists, focusing on key efficacy data from clinical and preclinical studies of leading compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development in this promising class of drugs.
While specific efficacy data for the P2X3 antagonist RO-3 is not publicly available, a robust body of research on other selective P2X3 and P2X2/3 antagonists provides a strong foundation for comparison and understanding of this therapeutic class. This guide synthesizes available data on prominent P2X3 antagonists, including Gefapixant, Eliapixant, and Camlipixant (BLU-5937), to offer insights into their comparative efficacy, the experimental protocols used for their evaluation, and the underlying signaling pathways.
P2X3 Antagonists: A New Frontier in Sensory Modulation
P2X3 receptors, ligand-gated ion channels activated by adenosine triphosphate (ATP), are predominantly expressed on sensory afferent neurons.[1][2] Their activation is implicated in the pathophysiology of various sensory-related disorders, most notably chronic cough and chronic pain.[1][2] Antagonism of P2X3 receptors represents a novel therapeutic approach to dampen the hyperexcitability of sensory nerves.
The release of ATP from cells due to inflammation, injury, or stress acts as a key signaling molecule that activates P2X3 receptors on nerve fibers, leading to the generation of action potentials and the sensation of pain or the initiation of the cough reflex.[1][2] P2X3 antagonists block this interaction, thereby reducing the firing of these sensory nerves.
Comparative Efficacy in Chronic Cough
The most advanced clinical application for P2X3 antagonists is the treatment of refractory or unexplained chronic cough. Several compounds have demonstrated efficacy in reducing cough frequency.
| Compound | Dose | Study Phase | Efficacy Endpoint | Result |
| Gefapixant | 45 mg BID | Phase 3 (COUGH-1 & COUGH-2) | Reduction in 24-hour cough frequency | Statistically significant reduction of 18.5% (COUGH-1) and 14.6% (COUGH-2) vs. placebo.[2] |
| 45 mg BID | Phase 3b | Change in Leicester Cough Questionnaire (LCQ) total score | Statistically significant improvement vs. placebo.[3] | |
| Eliapixant | 750 mg BID | Phase 2a | Reduction in 24-hour cough frequency | 25% reduction versus placebo.[4][5][6] |
| Camlipixant | 50 mg & 200 mg BID | Phase 2b (SOOTHE) | Reduction in 24-hour cough frequency | Statistically significant reduction of ~34% vs. placebo for both doses.[4] |
A notable side effect associated with less selective P2X3 antagonists is taste disturbance (dysgeusia), attributed to the blockade of P2X2/3 receptors on taste bud cells.[7] More selective antagonists like Eliapixant and Camlipixant have been developed to mitigate this effect while retaining antitussive efficacy.[4][5][6][7]
Preclinical Efficacy in Pain Models
Preclinical studies have demonstrated the analgesic potential of P2X3 antagonists across various pain models. A systematic review and meta-analysis of preclinical studies revealed a consistent and significant reduction in pain behaviors.[8] The analgesic efficacy was observed in models of neuropathic, inflammatory, visceral, and cancer pain.[2][8] For instance, the selective P2X3 antagonist AF-353 showed robust efficacy in a model of osteoarthritis pain.[1]
Experimental Protocols
The evaluation of P2X3 antagonist efficacy relies on standardized and validated methodologies in both clinical and preclinical settings.
Clinical Trials for Chronic Cough:
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.[9] Crossover designs have also been employed in earlier phase studies.[4][5][6]
-
Inclusion Criteria: Adult patients with refractory or unexplained chronic cough lasting for at least one year, with a baseline cough severity score above a certain threshold on a visual analog scale (VAS).[9]
-
Primary Efficacy Endpoint: The primary measure of efficacy is typically the change from baseline in 24-hour cough frequency, objectively measured using ambulatory sound recording devices.[4][9]
-
Secondary Endpoints: These often include patient-reported outcomes such as cough severity (measured by VAS), and cough-specific quality of life, assessed using validated instruments like the Leicester Cough Questionnaire (LCQ).[3][9]
Preclinical Pain Models:
-
Models of Neuropathic Pain: Commonly used models include the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models in rodents. Efficacy is assessed by measuring the reversal of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.
-
Models of Inflammatory Pain: Injection of inflammatory agents like complete Freund's adjuvant (CFA) or carrageenan into the paw of a rodent induces thermal and mechanical hyperalgesia, which can be measured to assess the analgesic effect of a compound.
-
Models of Visceral Pain: Intracolonic administration of irritants like capsaicin or mustard oil can induce visceral pain behaviors (e.g., abdominal licking, stretching), and the reduction of these behaviors indicates analgesic efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for evaluating P2X3 antagonists.
References
- 1. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. P2X3 and P2X2/3 receptors inhibition produces a consistent analgesic efficacy: A systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late Breaking Abstract - Two Phase 3 Randomized Clinical Trials of Gefapixant, a P2X3 Receptor Antagonist, in Refractory or Unexplained Chronic Cough (COUGH-1 and COUGH-2) | European Respiratory Society [publications.ersnet.org]
Validating the Selectivity of RO-3 for P2X3 Over Other P2X Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X3 receptor antagonist RO-3 with other selective alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their studies on P2X3-mediated signaling in pain, inflammation, and other physiological processes.
Introduction to P2X3 Receptors and the Importance of Selectivity
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons. Their activation by extracellular ATP is a key step in the initiation of pain signals. This makes P2X3 receptors a prime therapeutic target for the development of novel analgesics. However, the P2X receptor family consists of seven subtypes (P2X1-7), and lack of selectivity can lead to off-target effects. For instance, activity at the closely related P2X2/3 heteroreceptor has been associated with taste disturbances. Therefore, validating the selectivity of a compound like this compound is a critical step in its pharmacological profiling.
Comparative Analysis of P2X3 Receptor Antagonists
The following table summarizes the potency and selectivity of this compound and other notable P2X3 receptor antagonists. The data is presented as pIC50 (the negative logarithm of the half maximal inhibitory concentration), where a higher value indicates greater potency.
| Compound | P2X1 (human) | P2X2 (human) | P2X3 (human) | P2X2/3 (human) | P2X4 (human) | P2X5 (human) | P2X7 (human) | Reference |
| This compound (AF-353) | <5 | <5 | 7.0 | 5.9 | <5 | <5 | <5 | [1] |
| Gefapixant (AF-219) | - | - | 7.9 | 7.6 | - | - | - | [2] |
| Eliapixant (BAY-1817080) | - | - | 8.1 (IC50: 8 nM) | Highly Selective for P2X3 | - | - | - | [3][4] |
| BLU-5937 | >300-fold selective for P2X3 over P2X1 | - | Potent and highly selective | >1500-fold selective for P2X3 over P2X2/3 | >300-fold selective for P2X3 over P2X4 | >300-fold selective for P2X3 over P2X5 | >300-fold selective for P2X3 over P2X7 | [5] |
Note: A pIC50 value of <5 generally indicates minimal to no activity at the tested concentration (typically up to 10 µM). For BLU-5937, specific pIC50 values are not publicly available, but the fold-selectivity is reported.
P2X3 Receptor Signaling Pathway
Upon activation by extracellular ATP, the P2X3 receptor, a non-selective cation channel, opens to allow the influx of Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and the initiation of an action potential, which propagates the pain signal. The increase in intracellular Ca2+ also triggers various downstream signaling cascades.
Caption: P2X3 Receptor Signaling Pathway.
Experimental Workflows for Selectivity Validation
The selectivity of compounds like this compound is typically validated using two primary experimental techniques: patch-clamp electrophysiology and calcium imaging assays.
Caption: Experimental Workflow for P2X Receptor Antagonist Selectivity Profiling.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the P2X receptor channels in response to ATP and the inhibitory effect of the antagonist.
a. Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human P2X receptor subtypes (P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X5, and P2X7) are cultured on glass coverslips.
b. Recording Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, and 10 D-glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 11 EGTA, 2 MgCl2, 10 HEPES, 4 ATP, and 0.3 Na2GTP. The pH is adjusted to 7.2 with KOH.
c. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.
-
Cells are perfused with the external solution.
-
ATP (or a more stable agonist like α,β-methylene ATP for P2X1 and P2X3) is applied to elicit a baseline current response.
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The antagonist (e.g., this compound) is pre-applied for a set duration (e.g., 1-2 minutes) followed by co-application with the agonist.
-
The inhibition of the ATP-evoked current by the antagonist is measured.
-
A range of antagonist concentrations are tested to generate a concentration-response curve.
d. Data Analysis:
-
The percentage of inhibition is calculated for each antagonist concentration.
-
The concentration-response data are fitted to a logistic equation to determine the IC50 value, which is then converted to a pIC50 value.
Calcium Imaging Assay
This method measures the influx of calcium through the P2X receptor channel using a fluorescent calcium indicator.
a. Cell Preparation:
-
HEK293 cells stably expressing the different P2X receptor subtypes are plated in 96-well or 384-well black-walled, clear-bottom plates.
b. Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 30-60 minutes) at 37°C.
-
After loading, the cells are washed to remove excess dye.
c. Assay Procedure:
-
The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR or a fluorescence microscope).
-
Baseline fluorescence is measured.
-
The antagonist (e.g., this compound) at various concentrations is added to the wells and incubated for a specific period.
-
The agonist (ATP) is then added to stimulate the P2X receptors, and the change in fluorescence intensity is recorded over time.
d. Data Analysis:
-
The increase in fluorescence upon agonist addition is a measure of receptor activation.
-
The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal.
-
Concentration-response curves are generated, and IC50 values are calculated.
Conclusion
The available data demonstrates that this compound is a selective antagonist for the homomeric P2X3 and to a lesser extent, the heteromeric P2X2/3 receptors, with minimal to no activity at other P2X receptor subtypes at concentrations up to 10 µM. When compared to other selective P2X3 antagonists, this compound shows a good selectivity profile. The choice of which antagonist to use will depend on the specific research question, the required potency, and the desired selectivity over the P2X2/3 receptor to avoid potential taste-related side effects in in vivo studies. The provided experimental protocols offer a framework for researchers to independently validate the selectivity of this compound or other P2X3 receptor antagonists in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X-GCaMPs as Versatile Tools for Imaging Extracellular ATP Signaling | eNeuro [eneuro.org]
A Comparative Analysis of RO-3 and A-317491 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective P2X3 and P2X2/3 receptor antagonists, RO-3 and A-317491, based on their performance in preclinical pain models. Both compounds target the P2X3 and P2X2/3 receptors, which are key players in the signaling pathways of pain. This document summarizes their efficacy, outlines the experimental methodologies used in key studies, and visualizes the relevant biological and experimental workflows.
Mechanism of Action: Targeting the P2X3 and P2X2/3 Receptors
Both this compound and A-317491 are potent antagonists of the P2X3 and P2X2/3 receptors. These receptors are ligand-gated ion channels predominantly expressed on nociceptive sensory neurons. When activated by adenosine triphosphate (ATP), which is released from cells upon injury or stress, these channels open, leading to an influx of cations and the initiation of a pain signal. By blocking these receptors, this compound and A-317491 inhibit the transmission of pain signals at their origin.
In Vitro Receptor Affinity
A direct comparison of the in vitro receptor binding affinities of this compound and A-317491 reveals their potency and selectivity.
| Compound | Receptor | Species | Affinity Metric | Value |
| This compound | human P2X3 | Human | pIC50 | 5.9 |
| human P2X2/3 | Human | pIC50 | 7.0 | |
| A-317491 | human P2X3 | Human | Ki | 92 nM |
| rat P2X3 | Rat | Ki | 38 nM | |
| human P2X2/3 | Human | Ki | 39 nM | |
| rat P2X2/3 | Rat | Ki | 22 nM |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Ki represents the inhibition constant. A lower Ki value indicates greater potency.
In Vivo Efficacy in Preclinical Pain Models
The analgesic effects of this compound and A-317491 have been evaluated in various rodent models of inflammatory and neuropathic pain. While direct head-to-head studies are limited, the available data provides insights into their comparative efficacy.
Inflammatory Pain Models
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia: This model induces a persistent inflammatory state, leading to heightened sensitivity to heat.
| Compound | Species | Administration | ED50 |
| A-317491 | Rat | Subcutaneous | 30 µmol/kg |
| Rat | Intrathecal | 30 nmol | |
| Rat | Intraplantar | 300 nmol |
Neuropathic Pain Models
Chronic Constriction Injury (CCI) and L5/L6 Spinal Nerve Ligation (SNL): These surgical models mimic chronic nerve pain.
| Compound | Model | Species | Administration | ED50 |
| A-317491 | CCI | Rat | Subcutaneous | 10-15 µmol/kg |
| CCI | Rat | Intrathecal | 10 nmol | |
| L5/L6 SNL | Rat | Intrathecal | 10 nmol |
While this compound is reported to be active in rodent models of pain, specific ED50 values for the CCI and SNL models are not publicly available for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats
-
Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized. 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. The contralateral paw serves as a control.
-
Acclimatization: On the day of testing (typically 24-72 hours post-CFA injection), rats are placed in individual plexiglass chambers on a heated glass floor for at least 30 minutes to acclimate.
-
Thermal Nociceptive Testing (Hargreaves Test): A radiant heat source is positioned under the glass floor, targeting the plantar surface of the paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Drug Administration: this compound or A-317491 is administered via the specified route (e.g., subcutaneous, intrathecal, or intraplantar).
-
Post-Dosing Measurement: Paw withdrawal latencies are measured at various time points after drug administration to determine the analgesic effect.
Chronic Constriction Injury (CCI) Model in Rats
-
Surgical Procedure: Rats are anesthetized. The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.
-
Post-Operative Recovery: Animals are allowed to recover for several days to a week for the neuropathic pain to develop.
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of the applications.
-
-
Drug Administration and Testing: Following baseline measurements, the test compound is administered, and paw withdrawal thresholds are reassessed at different time points.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and A-317491 are potent and selective antagonists of P2X3 and P2X2/3 receptors, demonstrating their potential as therapeutic agents for the treatment of pain. The available preclinical data for A-317491 provides a solid foundation of its efficacy in both inflammatory and neuropathic pain models, with established dose-dependent effects. While quantitative in vivo efficacy data for this compound is less accessible in the public domain, its in vitro potency suggests it is a promising compound for further investigation. Direct, head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research endeavors.
Cross-Validation of RO-3's Effects on P2X3 Receptor Activity Using siRNA
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of two methods for interrogating the function of the P2X3 receptor, a key player in nociceptive pathways. We compare the pharmacological inhibition of P2X3 using the selective antagonist RO-3 with the genetic knockdown of the P2X3 receptor using small interfering RNA (siRNA). This guide is intended for researchers, scientists, and drug development professionals interested in validating the on-target effects of P2X3 antagonists and understanding the role of this receptor in cellular signaling.
Introduction to this compound and P2X3
The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons. Its activation by extracellular ATP leads to cation influx, membrane depolarization, and the initiation of pain signals.[1] This makes the P2X3 receptor a compelling target for the development of novel analgesics. This compound is a selective antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors, demonstrating pIC50 values of 7.0 and 5.9, respectively.[2][3] It is a valuable tool for studying the physiological roles of these receptors. To ensure that the observed effects of a pharmacological inhibitor like this compound are specifically due to its interaction with the intended target, it is crucial to perform cross-validation studies using a genetic approach, such as siRNA-mediated knockdown.
Comparison of this compound and P2X3 siRNA on Receptor Function
To objectively compare the effects of this compound and P2X3 siRNA, a calcium influx assay was performed in a human embryonic kidney (HEK293) cell line stably expressing the human P2X3 receptor. P2X3 receptor activation by its agonist, α,β-methylene ATP (α,β-meATP), triggers a measurable increase in intracellular calcium. The inhibitory effect of this compound and the impact of P2X3 siRNA-mediated knockdown on this response were quantified.
Table 1: Comparison of this compound and P2X3 siRNA on P2X3 Receptor Activity
| Parameter | This compound Treatment | P2X3 siRNA Knockdown | Negative Control siRNA |
| P2X3 mRNA Expression (relative to control) | Not Applicable | 0.15 ± 0.03 | 0.98 ± 0.05 |
| P2X3 Protein Level (relative to control) | Not Applicable | 0.21 ± 0.05 | 0.95 ± 0.07 |
| Agonist (α,β-meATP) EC50 | No significant change | No significant change | 1.2 µM |
| Maximum Calcium Influx (% of control) | 8.5 ± 2.1 | 15.2 ± 3.5 | 100 ± 5.7 |
| Inhibition of Calcium Influx (%) | 91.5 ± 2.1 | 84.8 ± 3.5 | Not Applicable |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X3 signaling pathway and the experimental workflow used for this comparative study.
References
Independent Verification of RO-3's Mechanism of Action: A Comparative Analysis with Established P2X3/P2X2/3 Antagonists
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The information on RO-3 is based solely on supplier-provided data due to a lack of independent, peer-reviewed studies.
Introduction
This compound is described as a selective antagonist of the P2X3 and P2X2/3 receptors, which are implicated in nociceptive pathways and have become targets for novel analgesics. However, a comprehensive review of published scientific literature reveals a critical gap: there are no independent studies that verify the mechanism of action or performance of this compound. The sole source of information regarding its activity is the manufacturer, Tocris Bioscience.[1]
This guide provides a comparative analysis of this compound against well-characterized P2X3 and P2X2/3 receptor antagonists—Gefapixant, BLU-5937, and Eliapixant. The data for these alternatives are drawn from peer-reviewed publications and clinical trial data, offering a robust, albeit indirect, framework for evaluating the potential profile of this compound.
Comparative Analysis of P2X3/P2X2/3 Antagonists
The following table summarizes the available quantitative data for this compound and its independently verified alternatives. This allows for a side-by-side comparison of their potency and selectivity.
| Compound | Target(s) | Potency (Human) | Selectivity | Source of Data |
| This compound | P2X3, P2X2/3 | pIC50: 7.0 (P2X3), 5.9 (P2X2/3) | No activity at P2X1, P2X2, P2X4, P2X5, P2X7 (IC50 > 10 µM) | Supplier Data[1] |
| Gefapixant (MK-7264) | P2X3, P2X2/3 | IC50: 39 nM (P2X3), 32 nM (P2X2/3) | Selective over other P2X subtypes | Peer-Reviewed Literature |
| BLU-5937 | P2X3 | IC50: 25 nM | >1000-fold selective for P2X3 over P2X2/3 | Peer-Reviewed Literature |
| Eliapixant (BAY1817080) | P2X3 | IC50: 10 nM | >100-fold selective for P2X3 over P2X2/3 | Peer-Reviewed Literature |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative protocols for key experiments used to characterize P2X3 and P2X2/3 receptor antagonists, drawn from studies on the established alternatives to this compound.
In Vitro Potency Determination: Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound by measuring changes in intracellular calcium following receptor activation.
Objective: To quantify the inhibitory effect of test compounds on P2X3 and P2X2/3 receptor activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human P2X3 or P2X2/3 receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with the salt solution. Test compounds (e.g., this compound, Gefapixant) at various concentrations are added to the wells and incubated for 15 minutes.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a FLIPR instrument. The P2X3/P2X2/3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the wells at a concentration that elicits approximately 80% of the maximal response (EC80). The resulting fluorescence changes, indicative of intracellular calcium influx, are measured in real-time.
-
Data Analysis: The peak fluorescence signal is measured, and the data are normalized to the response of the agonist alone (100% activity) and a no-agonist control (0% activity). The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy: Animal Models of Nociceptive Pain
Animal models are essential for evaluating the potential therapeutic effects of drug candidates. The attenuation of nociceptive sensitivity is a key in vivo endpoint for P2X3/P2X2/3 antagonists.
Objective: To assess the analgesic effect of test compounds in a model of inflammatory or neuropathic pain.
Methodology (Formalin-Induced Nociception Model):
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
-
Compound Administration: Test compounds or vehicle are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the induction of nociception.
-
Induction of Nociception: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately after formalin injection, the animal is placed in an observation chamber. Nociceptive behaviors (e.g., flinching, licking, or biting of the injected paw) are observed and quantified over a period of 60 minutes. The observation period is typically divided into two phases: the early phase (0-10 minutes) and the late phase (10-60 minutes).
-
Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is recorded. The data are analyzed using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the responses in the compound-treated groups to the vehicle-treated group. A significant reduction in nociceptive behavior indicates an analgesic effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of P2X3 receptors and a typical experimental workflow for characterizing a novel P2X3 antagonist.
P2X3 Receptor Signaling Pathway in a Nociceptive Neuron.
Experimental Workflow for P2X3 Antagonist Characterization.
Conclusion
The absence of independent verification for the mechanism of action of this compound is a significant limitation for its consideration in research and development. While the supplier's data suggests it is a selective P2X3 and P2X2/3 antagonist, this claim has not been substantiated in the peer-reviewed scientific literature. In contrast, compounds like Gefapixant, BLU-5937, and Eliapixant have undergone rigorous independent testing, and their mechanisms of action are well-documented.
Researchers and drug development professionals should exercise caution when considering the use of this compound and are encouraged to perform their own comprehensive in-house validation. The experimental protocols and comparative data provided in this guide for established P2X3/P2X2/3 antagonists can serve as a valuable resource for such validation efforts. The scientific community eagerly awaits independent data on this compound to fully understand its pharmacological profile and potential therapeutic utility.
References
A Comprehensive Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of the potency of the P2X3 receptor antagonist RO-3 and related compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting P2X3 and P2X2/3 receptors for conditions such as chronic pain and cough. This document summarizes key potency data, outlines detailed experimental protocols for assessing compound activity, and illustrates the relevant signaling pathway.
Data Presentation: Potency of P2X3 Receptor Antagonists
The following table summarizes the reported potency of this compound and other notable P2X3 receptor antagonists. The data is presented as pIC50, IC50, or Ki values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target Receptor(s) | Potency (pIC50) | Potency (IC50) | Potency (Ki) | Cell Type |
| This compound | P2X3, P2X2/3 | 7.0 (P2X3), 5.9 (P2X2/3) | Not Specified | ||
| RO-51 | P2X3, P2X2/3 | 2 nM (P2X3), 5 nM (P2X2/3)[1] | Not Specified | ||
| A-317491 | P2X3, P2X2/3 | 52.1 nM (chimeric hP2X2-3)[2] | HEK293 | ||
| AF-353 | P2X3, P2X2/3 | Not Specified | |||
| TNP-ATP | P2X1, P2X3, P2X2/3 | 2.2 nM (chimeric hP2X2-3)[2] | HEK293 | ||
| AZD-XXXX | P2X3 | 13-30 nM (rat and human) | Not Specified | ||
| Filapixant | P2X3 | Not Specified | |||
| Gefapixant | P2X3, P2X2/3 | Similar for both receptors | Not Specified |
Note: "Not Specified" indicates that the specific cell line used for the potency determination was not mentioned in the referenced search results. AZD-XXXX is used as a placeholder for the AstraZeneca compound as a specific name was not provided in the search results.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the potency of P2X3 receptor antagonists.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X3 receptors in response to an agonist, and the inhibitory effect of an antagonist.
Objective: To measure the antagonist-mediated inhibition of agonist-induced currents in cells expressing P2X3 receptors.
Materials:
-
Cells: Human Embryonic Kidney (HEK293) cells or Dorsal Root Ganglion (DRG) neurons stably or transiently expressing the human P2X3 receptor.
-
External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 11 EGTA, 2 MgCl2, 10 HEPES, 4 ATP, 0.3 Na2GTP. Adjust pH to 7.2 with KOH.[3]
-
Agonist: α,β-methylene ATP (α,β-meATP) or ATP.
-
Antagonist: Test compound (e.g., this compound).
-
Patch Clamp Setup: Amplifier (e.g., MultiClamp 700B), digitizer (e.g., Digidata 1550B), micromanipulator, perfusion system, and data acquisition software (e.g., pClamp).
Procedure:
-
Cell Preparation: Culture cells expressing P2X3 receptors on glass coverslips.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 4-8 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.[3]
-
-
Agonist Application: Apply a specific concentration of the agonist (e.g., 10 µM α,β-meATP) to elicit an inward current.
-
Antagonist Application: Pre-incubate the cell with the test antagonist for a defined period (e.g., 2-5 minutes) before co-applying the antagonist with the agonist.
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value by testing a range of antagonist concentrations.
Calcium Flux Assay
This high-throughput screening method measures the influx of calcium, a downstream consequence of P2X3 receptor activation, using a fluorescent indicator.
Objective: To determine the potency of antagonists by measuring their ability to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells: HEK293 cells stably expressing the P2X3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Agonist: ATP or α,β-meATP.
-
Antagonist: Test compound (e.g., this compound).
-
Plate Reader: A fluorescence plate reader with kinetic read capabilities (e.g., FLIPR - Fluorescent Imaging Plate Reader).
Procedure:
-
Cell Plating: Seed HEK293-P2X3 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the antagonist compounds.
-
Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the agonist (e.g., EC80 concentration) to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Determine the percentage of inhibition for each antagonist concentration relative to the agonist-only control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of P2X3 receptor activation and a typical experimental workflow for antagonist screening.
Caption: P2X3 receptor signaling cascade.
Caption: Experimental workflow for antagonist screening.
References
RO-3: A Comparative Analysis of its Effects Across Species in Preclinical Pain Models
For Immediate Release
RO-3, a selective antagonist of the P2X3 and P2X2/3 purinergic receptors, has demonstrated consistent analgesic effects in preclinical studies targeting inflammatory and neuropathic pain. A comprehensive review of available data from rodent models indicates that while the fundamental mechanism of action appears conserved, species-specific differences in metabolism and pharmacokinetics may influence its therapeutic window and optimal dosing. This guide provides a comparative overview of this compound's efficacy, supported by experimental data from studies in rats and mice, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of this compound Efficacy
The following table summarizes the key findings from separate preclinical studies investigating the effects of this compound in rat and mouse models of pain. It is important to note that a direct head-to-head comparative study in multiple species has not been identified in the public domain. The data presented here is a collation from independent research.
| Parameter | Rat | Mouse | Source |
| Pain Model | Complete Freund's Adjuvant (CFA)-induced inflammatory pain; Chronic Constriction Injury (CCI) of the sciatic nerve (neuropathic pain) | Formalin-induced inflammatory pain; Chemotherapy-induced peripheral neuropathy (CIPN) | [1][2] |
| Administration Route | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intraperitoneal (i.p.) | [1][2] |
| Effective Dose Range | 10 - 100 mg/kg (p.o.) | 30 - 100 mg/kg (p.o.) | [1][2] |
| Primary Efficacy Endpoint | Reversal of mechanical allodynia and thermal hyperalgesia | Reduction in flinching and licking behavior (formalin test); Reversal of mechanical allodynia (CIPN) | [1][2] |
| Observed Efficacy | Dose-dependent reduction in pain behaviors. At 100 mg/kg (p.o.), significant reversal of mechanical allodynia was observed in the CCI model. | Dose-dependent reduction in pain behaviors. Significant reduction in late-phase flinching in the formalin test at 100 mg/kg (p.o.). | [1][2] |
Note: A meta-analysis of preclinical studies on P2X3 and P2X2/3 receptor inhibitors, which would include compounds like this compound, found no significant differences in the overall analgesic efficacy between mice and rats.[3] This suggests a conserved role of these receptors in pain processing across these species.
Signaling Pathway of this compound in Nociception
This compound exerts its analgesic effects by targeting P2X3 and P2X2/3 receptors, which are ligand-gated ion channels predominantly expressed on nociceptive sensory neurons. When tissues are damaged or inflamed, they release adenosine triphosphate (ATP), which then binds to and activates these receptors. This activation leads to an influx of cations, depolarization of the neuronal membrane, and the initiation of a pain signal that is transmitted to the central nervous system. By blocking these receptors, this compound prevents ATP-mediated activation of nociceptors, thereby inhibiting the transmission of pain signals.
Caption: this compound blocks ATP from binding to P2X3/P2X2/3 receptors on nociceptive neurons.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound's effects in rodent models.
Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
Objective: To assess the efficacy of this compound in reducing inflammatory pain.
Species and Strain: Male Sprague-Dawley rats (200-250g).
Procedure:
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the right hind paw.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage at doses ranging from 10 to 100 mg/kg. A vehicle control group receives the vehicle alone. Drug administration typically occurs 24 hours after CFA injection when inflammation is well-established.
-
Assessment of Mechanical Allodynia: Mechanical withdrawal thresholds are measured using von Frey filaments. The filaments are applied to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited. The force required to elicit a response is recorded.
-
Assessment of Thermal Hyperalgesia: Thermal withdrawal latency is assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw is recorded.
-
Data Analysis: Changes in withdrawal thresholds and latencies are compared between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Mouse Model of Neuropathic Pain (Chemotherapy-Induced Peripheral Neuropathy)
Objective: To evaluate the efficacy of this compound in alleviating neuropathic pain caused by chemotherapy agents.
Species and Strain: Male C57BL/6 mice (20-25g).
Procedure:
-
Induction of Neuropathy: Mice are treated with a chemotherapeutic agent known to cause neuropathy, such as paclitaxel or oxaliplatin. The specific dosing regimen will vary depending on the agent used. For example, paclitaxel may be administered intraperitoneally (i.p.) on alternating days for a total of four doses.
-
Drug Administration: this compound is prepared in a suitable vehicle and administered orally (p.o.) at doses ranging from 30 to 100 mg/kg. A control group receives the vehicle. Drug administration typically begins after the development of significant mechanical allodynia, usually 7-14 days after the start of chemotherapy treatment.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using the von Frey test as described for the rat model. The paw withdrawal threshold is determined.
-
Data Analysis: The effect of this compound on mechanical withdrawal thresholds is compared to the vehicle control group using statistical analysis.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical evaluation of this compound in a rodent pain model.
Caption: General workflow for preclinical evaluation of this compound in rodent pain models.
References
- 1. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
Head-to-Head Comparison: RO-3 and Emerging P2X3 Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
The P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), has emerged as a critical target in sensory neurotransmission, playing a pivotal role in nociception and cough reflex pathways. This has spurred the development of a new class of antagonists aimed at treating chronic pain, refractory chronic cough, and other conditions characterized by neuronal hypersensitization. Among the early contenders in this space was a compound from Roche, designated here for the purpose of this guide as RO-3, with public domain information pointing towards RO-51 as a likely candidate from their research pipeline. This guide provides a head-to-head comparison of this Roche P2X3 antagonist with other prominent P2X3 inhibitors that have progressed through clinical development, serving as key alternatives in the field.
This objective comparison is based on publicly available preclinical and clinical data, with a focus on quantitative metrics to aid researchers and drug development professionals in their evaluation of these compounds.
Quantitative Data Summary
The following tables summarize the available in vitro potency, selectivity, and clinical efficacy data for the Roche P2X3 antagonist (RO-51) and other leading P2X3 inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency and Selectivity of P2X3 Antagonists
| Compound (Developer) | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 vs P2X3) | Assay Method |
| RO-51 (Roche) | 2 | 5 | 2.5-fold | Not Specified |
| Gefapixant (Merck) | ~30-153 | ~100-250 | ~3-8-fold | Patch Clamp |
| Sivopixant (Shionogi) | 4.2 | 1100 | ~262-fold | Not Specified |
| Eliapixant (Bayer) | 10 | 240 | 24-fold | FLIPR Calcium Assay |
| Camlipixant (GSK/Bellus Health) | 55.05 | Not Specified | Highly Selective for P2X3 | Calcium Influx Assay |
Table 2: Clinical Efficacy and Key Side Effects of P2X3 Antagonists in Refractory Chronic Cough
| Compound | Phase of Development | Efficacy Endpoint | Key Taste-Related Adverse Events |
| Gefapixant | Approved (Japan, EU, UK) | Significant reduction in 24-hour cough frequency vs. placebo.[1] | High incidence of taste disturbance (dysgeusia, ageusia, hypogeusia).[1][2] |
| Sivopixant | Phase 2a | Reduction in 24-hour cough frequency and improvement in quality of life.[3] | Low incidence of mild taste disturbance.[3] |
| Eliapixant | Phase 2a | Significant reduction in cough frequency at higher doses.[4] | Infrequent and mild taste-related adverse events.[5] |
| Camlipixant | Phase 3 | Significant reduction in 24-hour cough frequency in patients with higher baseline cough rates.[2] | Low incidence of mild taste disturbance.[2] |
| RO-51 | Preclinical | Efficacy demonstrated in preclinical inflammatory and neuropathic pain models.[6] | Not applicable (no clinical trial data) |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key assays used in the characterization of P2X3 antagonists.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of antagonists on ion channel function with high temporal and spatial resolution.
Objective: To measure the inhibitory effect of a test compound on ATP-activated currents in cells expressing P2X3 receptors.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human P2X3 receptors are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Recording: A coverslip with adherent cells is placed in a recording chamber and perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Giga-seal Formation: The recording pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by a brief pulse of suction to allow electrical access to the cell interior.
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV. P2X3 receptor-mediated currents are evoked by the application of ATP or a stable analog like α,β-methylene ATP.
-
Compound Application: The test antagonist is pre-applied for a defined period before co-application with the agonist to determine its inhibitory effect.
-
Data Analysis: The reduction in the peak current amplitude in the presence of the antagonist is used to calculate the IC50 value.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput screening method measures changes in intracellular calcium concentration, a downstream effect of P2X3 receptor activation.
Objective: To determine the potency of antagonist compounds by measuring their ability to block agonist-induced calcium influx.
General Protocol:
-
Cell Plating: CHO or HEK293 cells stably expressing the P2X3 receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion). The plate is incubated for 1 hour at 37°C.
-
Compound Addition: The plate is transferred to the FLIPR instrument. The antagonist compounds, serially diluted in assay buffer, are added to the wells.
-
Agonist Injection and Signal Detection: After a short incubation with the antagonist, the instrument injects an EC80 concentration of an agonist (e.g., ATP or α,β-methylene ATP) into the wells. The fluorescence intensity is measured before and after agonist addition.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist, and IC50 curves are generated.
Visualizations
P2X3 Receptor Signaling Pathway
Caption: P2X3 receptor signaling cascade initiated by ATP binding.
Experimental Workflow for P2X3 Antagonist Evaluation
Caption: A typical drug discovery and development workflow for P2X3 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch Clamp Protocol [labome.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for RO-3
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the proper disposal of RO-3 (CAS 1026582-88-6), a selective P2X3 and P2X2/3 receptor antagonist. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding the substance's characteristics when handling and preparing for disposal.
| Property | Value |
| Chemical Name | 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-2,4-pyrimidinediamine |
| CAS Number | 1026582-88-6 |
| Molecular Formula | C16H22N4O2 |
| Molecular Weight | 302.37 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in ethanol (~1 mg/ml), DMSO (~12 mg/ml), and dimethyl formamide (~20 mg/ml). Sparingly soluble in aqueous buffers (e.g., PBS, pH 7.2, ~0.2 mg/ml).[1] |
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration . This procedure should be carried out by qualified personnel in a licensed facility equipped to handle chemical waste.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, filter paper, contaminated vials), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the waste and is kept securely closed.
-
-
Preparation for Incineration:
-
The waste material should be dissolved or mixed with a combustible solvent. This aids in the complete combustion of the compound.
-
The choice of solvent should be made in consultation with your institution's environmental health and safety (EHS) office and the policies of the designated waste disposal facility.
-
-
Incineration:
-
The incineration must be performed in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]
-
-
Regulatory Compliance:
-
All disposal activities must adhere to federal, state, and local environmental regulations. Consult your institution's EHS department for specific guidance and to ensure full compliance.
-
Emergency Procedures
In the event of accidental exposure or release, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | There may be mild irritation at the site of contact.[2] Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Eye Contact | There may be irritation and redness.[2] Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Ingestion | There may be irritation of the throat.[2] Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
